Technical Documentation Center

7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
  • CAS: 727704-79-2

Core Science & Biosynthesis

Foundational

Technical Guide: Tricyclic Quinoxaline Derivatives – Structure, Synthesis, and Pharmacological Activity

Executive Summary This technical guide provides a comprehensive analysis of tricyclic quinoxaline derivatives, a privileged scaffold in medicinal chemistry. Fusing a third ring (indole, pyrrole, or triazole) to the quino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of tricyclic quinoxaline derivatives, a privileged scaffold in medicinal chemistry. Fusing a third ring (indole, pyrrole, or triazole) to the quinoxaline core creates a planar, heterocyclic system capable of diverse biological interactions. This guide focuses on two primary classes: Indolo[2,3-b]quinoxalines (DNA intercalators) and Pyrrolo[1,2-a]quinoxalines (Kinase inhibitors), detailing their synthetic pathways, structure-activity relationships (SAR), and experimental validation protocols.

Structural Architecture & Chemical Space

The tricyclic quinoxaline scaffold is defined by the fusion of the pyrazine ring of quinoxaline with a third heterocyclic moiety. This fusion alters the electronic distribution and planarity, critical for binding affinity.

Classification by Fusion Mode
  • Linearly Fused (Benzo[g]quinoxaline): Rare; often associated with high lipophilicity and poor solubility.

  • Angularly Fused (Indolo[2,3-b]quinoxaline): The dominant class. The angular geometry mimics natural alkaloids like ellipticine, facilitating DNA intercalation.

  • Bridgehead Fused (Pyrrolo[1,2-a]quinoxaline): Nitrogen occupies the bridgehead position, disrupting aromaticity slightly but enabling specific kinase pocket fitting (e.g., CK2, PIM1).

Structural Diversity Diagram

The following diagram illustrates the core scaffolds and their primary biological targets.

Quinoxaline_Scaffolds Core Quinoxaline Core (Bicyclic) Indolo Indolo[2,3-b]quinoxaline (Angular Fusion) Core->Indolo + Indole Pyrrolo Pyrrolo[1,2-a]quinoxaline (Bridgehead Fusion) Core->Pyrrolo + Pyrrole Triazolo Triazolo[4,3-a]quinoxaline (N-Heterocycle Fusion) Core->Triazolo + Triazole Target1 Target: DNA Intercalation MDR Modulation Indolo->Target1 Target2 Target: Kinase Inhibition (CK2, PIM1) Pyrrolo->Target2 Target3 Target: Topoisomerase II Apoptosis Induction Triazolo->Target3

Figure 1: Structural classification of tricyclic quinoxaline derivatives and their associated primary biological targets.

Synthetic Strategies

Efficient synthesis is paramount for SAR exploration. We present two robust protocols: the classical condensation for Indolo-derivatives and a modern cyclization for Pyrrolo-derivatives.

Protocol A: Synthesis of 6H-Indolo[2,3-b]quinoxaline

This method utilizes the condensation of isatin with o-phenylenediamine. It is favored for its operational simplicity and high yields.

Reagents: Isatin derivatives, 1,2-diaminobenzene, Glacial Acetic Acid (AcOH).

Step-by-Step Workflow:

  • Reactant Preparation: Dissolve 1.0 equivalent of substituted isatin and 1.1 equivalents of 1,2-diaminobenzene in glacial acetic acid (10 mL/mmol).

  • Reflux: Heat the mixture to reflux (118°C) for 3–6 hours. Monitor consumption of isatin via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice/water (50 mL).

  • Isolation: Filter the resulting yellow/orange precipitate.

  • Purification: Recrystallize from DMF or Ethanol/Water to yield the 6H-indolo[2,3-b]quinoxaline.

  • N-Alkylation (Optional): To improve solubility/binding, react the product with alkyl halides in DMF using NaH as a base at 0°C.

Protocol B: Synthesis of Pyrrolo[1,2-a]quinoxaline

This route often employs a Clauson-Kaas reaction followed by cyclization or a direct coupling strategy.

Step-by-Step Workflow:

  • N-Arylation: React 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid to form 1-(2-nitrophenyl)pyrrole.

  • Reduction: Reduce the nitro group using Fe/NH4Cl or H2/Pd-C to obtain the amine.

  • Cyclization: React the amine with triphosgene (for lactam formation) or an aldehyde/acid catalyst to close the pyrazine ring.

Pharmacology & Mechanism of Action (MOA)

DNA Intercalation and Topoisomerase II Inhibition

Indolo[2,3-b]quinoxalines function primarily as DNA intercalators.[1][2] The planar tetracyclic system slides between base pairs (preferentially GC-rich regions), stabilizing the DNA helix (high melting temperature,


).
  • Intercalation: Causes structural distortion of DNA.

  • Topo II Poisoning: Some derivatives (especially Triazolo-fused) stabilize the "cleavable complex" (DNA-Enzyme-Drug), preventing DNA religation. This leads to double-strand breaks and apoptosis.

Kinase Inhibition (CK2)

Pyrrolo[1,2-a]quinoxalines mimic the ATP purine ring. They bind to the ATP-binding pocket of Casein Kinase 2 (CK2), a protein overexpressed in leukemia.

MOA_Pathway Drug Tricyclic Quinoxaline (Indolo/Triazolo) Cell Cancer Cell Entry Drug->Cell Nucleus Nuclear Translocation Cell->Nucleus DNA DNA Intercalation (GC-rich sites) Nucleus->DNA High Affinity TopoII Topoisomerase II Complex Stabilization DNA->TopoII Poisoning DSB Double Strand Breaks TopoII->DSB Signal p53/ATM Activation DSB->Signal Apoptosis Apoptosis (Cell Death) Signal->Apoptosis

Figure 2: Mechanism of Action for Indolo/Triazolo-quinoxalines leading to apoptotic cell death.

Structure-Activity Relationship (SAR)[3]

The biological activity is strictly governed by substituents at specific positions. The table below synthesizes SAR data for Indolo[2,3-b]quinoxalines (IQ) and Pyrrolo[1,2-a]quinoxalines (PQ).

PositionSubstituent TypeEffect on ActivityMechanistic Insight
IQ: N-6 (Indole N) Alkyl amines (e.g., dimethylaminoethyl)Increase Enhances water solubility and interaction with the DNA phosphate backbone via electrostatic attraction.
IQ: C-2/C-3 Electron-Withdrawing (Cl, F, NO2)Variable Halogens often increase metabolic stability; NO2 can increase cytotoxicity but may introduce mutagenicity.
IQ: C-9 Hydroxyl (-OH) or Methoxy (-OMe)Increase Mimics the structure of Doxorubicin; potential for H-bonding in the minor groove.
PQ: C-4 Phenylamino groupCritical Essential for CK2 inhibition; fits into the hydrophobic pocket of the kinase.
PQ: C-1/C-3 Carboxylic acid / EsterIncrease Provides H-bond acceptors for amino acid residues (e.g., Lysine) in the active site.

Key Insight: For Indolo-quinoxalines, the thermal stability of the Drug-DNA complex correlates directly with cytotoxicity. Derivatives with basic side chains at N-6 show the highest


 values.

Experimental Validation Protocols

To validate the mechanism described above, the following assay is the industry standard for distinguishing simple intercalation from enzymatic inhibition.

Topoisomerase II Relaxation Assay

Objective: Determine if the compound inhibits the ability of Topo II to relax supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase II

    
     kit.
    
  • Supercoiled pHOT1 plasmid DNA.

  • Assay Buffer (Tris-HCl, ATP, MgCl2, DTT).

  • Agarose gel (1%).

Protocol:

  • Incubation: Mix 200 ng of supercoiled pHOT1 DNA with 2 units of Topo II

    
     in assay buffer.
    
  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1, 1, 10, 50

    
    M). Include a positive control (Etoposide) and a negative control (DMSO only).
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 10% SDS and Proteinase K. Incubate at 37°C for 15 minutes to digest the enzyme.

  • Electrophoresis: Load samples onto a 1% agarose gel with ethidium bromide. Run at 2-5 V/cm for 2-3 hours.

  • Analysis: Visualize under UV light.

    • Inhibition: Presence of supercoiled DNA band (enzyme failed to relax it).

    • No Inhibition: Presence of relaxed (nicked/circular) DNA bands only.

References

  • Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013).[3] 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities.[3][4] Mini Reviews in Medicinal Chemistry.

  • Grosjean, G., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2.[5] European Journal of Medicinal Chemistry.

  • El-Adl, K., et al. (2020). Tricyclic fused thiazolopyrimidines targeting topoisomerase II: Molecular docking and apoptosis inducing activity.[6] Bioorganic Chemistry.

  • Deleuze-Masquefa, C., et al. (2004). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. Bioorganic & Medicinal Chemistry.

  • Bailly, C., et al. (1999). DNA binding and topoisomerase II inhibition by indolo[2,3-b]quinoxalines.[1][2][3] Molecular Pharmacology.

Sources

Exploratory

[1,4]dioxino[2,3-g]quinoxaline scaffold literature review

An In-depth Technical Guide to the[1][2]Dioxino[2,3-g]quinoxaline Scaffold: Synthesis, and Therapeutic Potential Introduction: Unveiling a Promising Heterocyclic Core The[1][2]dioxino[2,3-g]quinoxaline scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the[1][2]Dioxino[2,3-g]quinoxaline Scaffold: Synthesis, and Therapeutic Potential

Introduction: Unveiling a Promising Heterocyclic Core

The[1][2]dioxino[2,3-g]quinoxaline scaffold represents a fascinating, yet underexplored, linear tricyclic heterocyclic system. Its rigid, planar structure, combining the electron-withdrawing pyrazine ring of quinoxaline with an electron-rich 1,4-dioxin moiety, presents a unique electronic and steric profile for interaction with biological macromolecules. While direct literature on this specific scaffold is nascent, the well-documented biological activities of its constituent parts and structurally related analogs, such as dioxino-fused quinolines and quinazolines, strongly suggest its potential as a privileged core in drug discovery.

Quinoxaline derivatives, in a broader context, are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3][4] The fusion of a 1,4-dioxin ring, a common motif in biologically active natural products and synthetic compounds, is anticipated to modulate the physicochemical properties and biological targeting of the parent quinoxaline system. Notably, the angularly-fused isomer, 2,3-dihydro-[1][2]dioxino[2,3-f]quinazoline, has been investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5] This precedent provides a compelling rationale for exploring the therapeutic potential of the linear[1][2]dioxino[2,3-g]quinoxaline scaffold, particularly in the realm of kinase inhibition.

This guide, therefore, aims to provide a comprehensive overview of the[1][2]dioxino[2,3-g]quinoxaline core, including a proposed synthetic strategy, potential biological applications, and a framework for future research and development. By synthesizing information from related heterocyclic systems, we present a forward-looking perspective on the promise of this novel scaffold for medicinal chemists and drug development professionals.

Synthetic Strategies: A Proposed Route to the[1][2]Dioxino[2,3-g]quinoxaline Core

A robust and versatile synthetic route is paramount for the exploration of any new chemical scaffold. While a specific synthesis for[1][2]dioxino[2,3-g]quinoxaline has not been extensively reported, a plausible and efficient pathway can be rationally designed by adapting established methodologies for the synthesis of analogous structures, particularly the closely related 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives.[2]

The proposed synthesis commences with the construction of a substituted 1,4-benzodioxan core, followed by the sequential introduction of the pyrazine ring of the quinoxaline system. This multi-step approach allows for the potential introduction of chemical diversity at various stages, facilitating future structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 1,4-Benzodioxan Formation cluster_1 Quinoxaline Ring Formation A 1,2-Dibenzyloxy-4,5-dinitrobenzene B 1,2-Dihydroxy-4,5-dinitrobenzene A->B Deprotection (e.g., H2, Pd/C) C 6,7-Dinitro-2,3-dihydro-1,4-benzodioxin B->C Williamson Ether Synthesis (e.g., 1,2-dibromoethane, K2CO3) D 6,7-Diamino-2,3-dihydro-1,4-benzodioxin C->D Reduction (e.g., SnCl2, HCl or H2, Pd/C) F [1,4]Dioxino[2,3-g]quinoxaline D->F Condensation E 1,2-Dicarbonyl Compound E->F Condensation

Caption: Proposed synthetic workflow for the[1][2]dioxino[2,3-g]quinoxaline scaffold.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxin

  • Starting Material: Commercially available 1,2-dibenzyloxy-4,5-dinitrobenzene.

  • Deprotection: The benzyl protecting groups are removed via catalytic hydrogenation (e.g., H₂, 10% Pd/C in ethanol) to yield 1,2-dihydroxy-4,5-dinitrobenzene.

    • Causality: This deprotection step is crucial to unmask the catechol functionality required for the subsequent cyclization.

  • Williamson Ether Synthesis: The resulting catechol is reacted with 1,2-dibromoethane in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to afford 6,7-dinitro-2,3-dihydro-1,4-benzodioxin.

    • Causality: This reaction forms the 1,4-dioxin ring, establishing the core benzodioxan structure.

Step 2: Synthesis of 6,7-Diamino-2,3-dihydro-1,4-benzodioxin

  • Reduction of Nitro Groups: The dinitro compound is reduced to the corresponding diamine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    • Causality: The formation of the ortho-diamine is the key step that sets the stage for the subsequent quinoxaline ring formation.

Step 3: Condensation to form the[1][2]Dioxino[2,3-g]quinoxaline Core

  • Reaction with a 1,2-Dicarbonyl Compound: The 6,7-diamino-2,3-dihydro-1,4-benzodioxin is condensed with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, or a substituted benzil) in a suitable solvent, often with acid catalysis (e.g., acetic acid).

    • Causality: This classical quinoxaline synthesis method provides a reliable and versatile means to construct the pyrazine ring. The choice of the 1,2-dicarbonyl compound allows for the introduction of substituents at the 2- and 3-positions of the quinoxaline ring system.

Physicochemical and Spectroscopic Characterization (Predicted)

The[1][2]dioxino[2,3-g]quinoxaline scaffold is predicted to be a crystalline solid with limited solubility in water and better solubility in polar organic solvents. The presence of the dioxin and pyrazine rings is expected to result in a molecule with a moderate to high melting point due to its planar and rigid structure.

Expected Spectroscopic Data:

  • ¹H NMR: Aromatic protons on the benzene ring would appear in the downfield region (typically 7.0-8.0 ppm). Protons on the dioxin ring would likely appear as a singlet or a multiplet in the range of 4.0-5.0 ppm. Protons of substituents at the 2- and 3-positions would have characteristic chemical shifts.

  • ¹³C NMR: Aromatic and heteroaromatic carbons would resonate in the downfield region (110-160 ppm). Carbons of the dioxin ring would be found in the aliphatic region (60-70 ppm).

  • IR Spectroscopy: Characteristic peaks for C=N and C=C stretching of the aromatic and heteroaromatic rings would be observed in the 1500-1650 cm⁻¹ region. C-O-C stretching of the dioxin ring would appear in the 1000-1200 cm⁻¹ range.

  • Mass Spectrometry: The molecular ion peak would be readily identifiable, and fragmentation patterns could provide further structural information.

Potential Biological Applications and Target Identification

The structural similarity of the[1][2]dioxino[2,3-g]quinoxaline scaffold to known kinase inhibitors, particularly those with a quinazoline core, suggests that this novel scaffold may also exhibit activity against protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.

Hypothetical Screening Cascade for Kinase Inhibitor Discovery

Screening_Cascade A Primary Screening: Panel of Cancer-Related Kinases (e.g., EGFR, VEGFR, c-Met) B Hit Identification: Compounds with Significant Inhibition A->B C Secondary Screening: IC50 Determination and Selectivity Profiling B->C D Lead Identification: Potent and Selective Inhibitors C->D E Cell-Based Assays: Proliferation, Apoptosis, and Signaling Pathway Modulation D->E F Lead Optimization: SAR Studies E->F G In Vivo Efficacy Studies E->G F->C Iterative Design and Synthesis

Caption: A hypothetical screening cascade for the discovery of kinase inhibitors based on the[1][2]dioxino[2,3-g]quinoxaline scaffold.

Beyond kinase inhibition, the planar nature of the[1][2]dioxino[2,3-g]quinoxaline system suggests its potential as a DNA intercalating agent, a mechanism of action for several established anticancer drugs. Furthermore, the diverse biological activities of quinoxaline derivatives warrant a broader screening approach to identify other potential therapeutic applications, including antimicrobial and antiviral activities.[3]

Structure-Activity Relationship (SAR) Insights and Lead Optimization

The proposed synthetic route allows for the systematic modification of the[1][2]dioxino[2,3-g]quinoxaline scaffold at several key positions, which is essential for developing a comprehensive understanding of its structure-activity relationships.

SAR_Positions Scaffold R1 R1->Scaffold R2 R2->Scaffold R3 R3->Scaffold R4 R4->Scaffold R5 R5->Scaffold R6 R6->Scaffold

Caption: Key positions on the[1][2]dioxino[2,3-g]quinoxaline scaffold for chemical modification to explore SAR. (Note: A visual representation of the chemical structure with labeled R-groups would be inserted here).

Key Positions for Modification:

  • 2- and 3-Positions: Variation of the 1,2-dicarbonyl compound used in the final condensation step allows for the introduction of a wide range of substituents at these positions. These substituents can influence steric and electronic properties, as well as provide vectors for further functionalization.

  • Benzene Ring (8-, 9-, 10-, and 11-Positions): Modification of the starting catechol allows for the introduction of substituents on the benzene ring, which can modulate the overall electronics and lipophilicity of the molecule.

  • Dioxin Ring (6- and 7-Positions): While less straightforward, modifications to the 1,2-dihaloethane used in the cyclization step could introduce substituents on the dioxin ring, potentially impacting the conformation of the scaffold.

Hypothetical SAR Table for Kinase Inhibition
PositionSubstituentPredicted Effect on Kinase InhibitionRationale
2, 3 Small, lipophilic groups (e.g., methyl, ethyl)May enhance binding in hydrophobic pockets.Many kinase active sites have hydrophobic regions.
2, 3 Aromatic rings (e.g., phenyl, substituted phenyl)Can engage in π-stacking interactions with aromatic residues in the active site.A common binding motif for kinase inhibitors.
8, 9, 10, 11 Electron-withdrawing groups (e.g., F, Cl)May modulate the pKa of the quinoxaline nitrogens, affecting hydrogen bonding potential.Fine-tuning electronic properties is crucial for optimal target engagement.
8, 9, 10, 11 Hydrogen bond donors/acceptors (e.g., -OH, -NH₂)Can form key hydrogen bonds with the kinase hinge region.A critical interaction for many ATP-competitive inhibitors.

Future Perspectives

The[1][2]dioxino[2,3-g]quinoxaline scaffold holds considerable promise as a novel and versatile core for the development of new therapeutic agents. While this guide has focused on its potential as a kinase inhibitor based on the activity of related structures, the rich chemistry of the quinoxaline nucleus suggests that a much broader range of biological activities may be uncovered.

Future research in this area should focus on:

  • Validation of the Proposed Synthetic Route: The first priority is the successful synthesis and unambiguous characterization of the parent[1][2]dioxino[2,3-g]quinoxaline scaffold.

  • Library Synthesis: The development of a diverse library of derivatives with systematic variations at the key positions outlined in the SAR section will be crucial for identifying initial hits against various biological targets.

  • Broad Biological Screening: In addition to kinase inhibitor screening, synthesized compounds should be evaluated for their antimicrobial, antiviral, and general cytotoxic properties to fully explore the therapeutic potential of this scaffold.

  • Computational Studies: Molecular modeling and docking studies can help to prioritize synthetic targets and provide insights into the potential binding modes of[1][2]dioxino[2,3-g]quinoxaline derivatives with their biological targets.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Design, synthesis and biological evaluation of 2,3-dihydro-[1][2]dioxino[2,3-f]quinazoline derivatives as EGFR inhibitors. PubMed. [Link]

  • Synthesis of novel 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

Sources

Foundational

bioisosteres of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline

An In-Depth Technical Guide on the Bioisosteric Optimization of 7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline[1] Executive Summary This technical guide provides a comprehensive structural analysis and bioisosteric de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Bioisosteric Optimization of 7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline[1]

Executive Summary

This technical guide provides a comprehensive structural analysis and bioisosteric design strategy for 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline . This tricyclic scaffold—characterized by a central benzene ring fused to a [1,4]dioxino ring on one face and a pyrazine ring on the opposing face—represents a "linear" tricyclic system often explored in oncology (as DNA intercalators), kinase inhibition, and CNS pharmacology (AMPA/NMDA receptor modulation).

The presence of the vicinal dichloro motif (positions 7,8 in tricyclic numbering, corresponding to the pyrazine ring carbons) creates a highly lipophilic, electron-deficient vector critical for hydrophobic pocket occupancy. However, this moiety often presents liabilities regarding metabolic stability (glutathione conjugation) and solubility. This guide outlines strategies to optimize this scaffold through rational bioisosterism, enhancing ligand efficiency (LE) and physicochemical properties while retaining on-target potency.

Part 1: Structural Analysis & Pharmacophore Mapping[1]

To successfully design bioisosteres, we must first deconstruct the parent molecule into its functional pharmacophores.[1]

1.1 The Scaffold Architecture

The molecule is a linear tricycle (Benzo[1,2-b:4,5-b’]dipyrazine derivative analog).

  • Sector A (The Dioxino Ring): A steric constraint that locks the ethylenedioxy oxygens into a coplanar conformation. This region often acts as a hydrogen bond acceptor (HBA) and prevents metabolic O-dealkylation compared to open-chain dimethoxy analogs.[1]

  • Sector B (The Benzene Core): The central aromatic linker. It provides

    
    -
    
    
    
    stacking potential (intercalation) and rigidifies the distance between the dioxin and pyrazine sectors.
  • Sector C (The Dichloro-Pyrazine): The "warhead" or primary binding interface.[1] The nitrogen atoms (N1/N4) are weak bases (pKa ~0.6–0.8), serving as specific H-bond acceptors. The chlorines at 7,8 (pyrazine carbons) provide a significant dipole and fill hydrophobic sub-pockets.

1.2 Electronic & Steric Liabilities
FeaturePropertyLiabilityOptimization Goal
7,8-Dichloro Lipophilic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

> 0.7 per Cl),

-hole donor
Metabolic vulnerability (S

Ar with GSH); Poor solubility.
Reduce logP; Block Sngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Ar; Maintain steric fill.
Pyrazine N Weak HBADesolvation penalty is low, but specificity can be poor.Tune pKa; Explore CH/N exchange.
Dioxino Ring Electron-donating (+M)Susceptible to oxidative metabolism at methylene carbons.[1]Increase metabolic stability; Modulate ring puckering.[1]

Part 2: Bioisosteric Design Strategies

This section details three specific strategies to evolve the scaffold.

Strategy A: The "Pseudo-Halogen" Switch (Pyrazine Modification)

The vicinal dichlorines are the most reactive and lipophilic parts of the molecule. Replacing them with bioisosteres that mimic the steric bulk of chlorine (Van der Waals radius ~1.75 Å) but alter the electronics is the first line of optimization.

  • Trifluoromethyl (-CF

    
    ): 
    
    • Rationale: High metabolic stability; similar lipophilicity but lacks the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -hole reactivity of Cl, preventing Glutathione adduct formation.
      
    • Effect: Increases electron deficiency of the pyrazine ring, lowering the pKa of the nitrogens further.[1]

  • Cyclopropyl:

    • Rationale: A non-classical isostere for halides.[1] It provides steric bulk and lipophilicity but introduces sp

      
       character (Fsp
      
      
      
      boost), which can improve solubility and reduce "flatness" (improving crystal packing/solubility).
  • Nitrile (-CN):

    • Rationale: Strong electron-withdrawing group (EWG).[1] Offers a "orthogonal" H-bond acceptor capability via the nitrile nitrogen.[1]

Strategy B: Core Hopping (Scaffold Morphing)

Modifying the tricyclic core to adjust the vector of the substituents and the H-bond donor/acceptor profile.

  • Aza-Bioisosteres (Pyrimido-fusion):

    • Shift a nitrogen from the ring junction to the periphery.[1] This creates a Pyrimido[4,5-b] system.[1]

    • Benefit: Increases basicity and solubility; alters the vector of the H-bond acceptors.[1]

  • Thiazolo-fusion (The Sulfur Switch):

    • Replace the Dioxino ring with a Thiazolo or Thiino ring.[1]

    • Benefit: Sulfur is a "soft" donor, potentially improving affinity for lipophilic pockets or interacting with specific residues like Methionine or Tryptophan (Sulfur-

      
       interaction).
      
Strategy C: Ring Constraint Relaxation
  • Dioxolo (5-membered ring) Contraction:

    • Converting the [1,4]dioxino (6-membered) to a [1,3]dioxolo (5-membered) ring.

    • Mechanism:[1][2][3][4] This tightens the bite angle of the oxygens and slightly reduces the overall molecular length. It is a classic strategy to fine-tune steric fit.[1]

Visualization: Bioisosteric Decision Tree

The following diagram illustrates the logical flow for optimizing the 7,8-dichloro-dioxino-quinoxaline scaffold.

Bioisosteres Parent 7,8-dichloro-2H,3H- [1,4]dioxino[2,3-g]quinoxaline StratA Strategy A: Substituent Modification Parent->StratA High Lipophilicity? StratB Strategy B: Scaffold Hopping Parent->StratB Poor Solubility? StratC Strategy C: Ring Contraction Parent->StratC Steric Clash? CF3 Bis-CF3 Analog (Metabolic Block) StratA->CF3 Cl -> CF3 CN Dicarbonitrile (Polarity/HBA) StratA->CN Cl -> CN Aza Pyrimido-fusion (Solubility) StratB->Aza N-Shift Thia Thiazolo-fusion (Lipophilicity) StratB->Thia O -> S Dioxolo [1,3]Dioxolo analog (Steric Contraction) StratC->Dioxolo 6-ring -> 5-ring

Caption: Decision tree for structural optimization based on specific physicochemical liabilities (Lipophilicity, Solubility, Sterics).

Part 3: Synthetic Pathways

To validate these bioisosteres, a robust synthetic route is required.[1] The following protocol describes the synthesis of the parent scaffold and its divergence point for bioisosteres.

3.1 Retrosynthetic Analysis

The linear tricyclic system is best assembled by constructing the quinoxaline ring onto a pre-formed benzodioxine core.[1]

  • Key Intermediate: 6,7-diamino-2,3-dihydrobenzo[b][1,4]dioxine.[1]

  • Cyclization Agent: Diethyl oxalate (for the dione) followed by chlorination, or 1,2-dicarbonyls.[1]

3.2 Step-by-Step Protocol: Synthesis of the 7,8-Dichloro Core

Step 1: Nitration of Benzodioxan

  • Reagents: 1,4-Benzodioxan (10 mmol), HNO

    
     (fuming), Acetic Anhydride.
    
  • Procedure: Dissolve 1,4-benzodioxan in Ac

    
    O at 0°C. Add fuming HNO
    
    
    
    dropwise. The directing effects of the alkoxy groups direct nitration to positions 6 and 7.
  • Isolation: Pour onto ice water. Filter the yellow precipitate (6,7-dinitro-2,3-dihydrobenzo[b][1,4]dioxine).[1] Recrystallize from Ethanol.[1][4]

Step 2: Reduction to Diamine

  • Reagents: 6,7-Dinitro intermediate, Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (gas), Pd/C (10%), Ethanol/EtOAc.
    
  • Procedure: Hydrogenate in a Parr shaker at 40 psi for 4 hours.

  • Validation: TLC (highly polar spot). Use immediately due to oxidation sensitivity.[1]

Step 3: Quinoxaline Ring Closure (The Divergence Point) To generate the 7,8-hydroxy (dione) intermediate:

  • Reagents: Diamine intermediate, Diethyl Oxalate, Refluxing Ethanol.

  • Procedure: Reflux for 12 hours. The diamine condenses with the oxalate to form 2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline-7,8-dione .[1]

  • Note: This "dione" exists in tautomeric equilibrium with the di-hydroxy form.[1]

Step 4: Chlorination (The Warhead Installation)

  • Reagents: Dione intermediate, POClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Phosphorus Oxychloride), catalytic DMF.
    
  • Procedure: Reflux the dione in neat POCl

    
     with 2 drops of DMF for 3 hours.
    
  • Workup: Carefully quench into ice/ammonia. Extract with DCM.[1]

  • Product: 7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline .

3.3 Synthesis Workflow Diagram

Synthesis Start 1,4-Benzodioxan Step1 Nitration (HNO3/Ac2O) Start->Step1 Inter1 6,7-Dinitro-benzodioxan Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 6,7-Diamino-benzodioxan (Key Intermediate) Step2->Inter2 Branch1 Path A: Parent (Diethyl Oxalate -> POCl3) Inter2->Branch1 Branch2 Path B: Bioisostere (Trifluoromethyl-diketone) Inter2->Branch2 Final1 7,8-Dichloro Target Branch1->Final1 Final2 7,8-Bis(CF3) Analog Branch2->Final2

Caption: Divergent synthetic pathway from the common diamine intermediate.

Part 4: Validation Protocols

To ensure the bioisosteric replacements function as intended, the following self-validating protocols should be employed.

4.1 Metabolic Stability Assay (Microsomal Stability)

Rationale: To verify if replacing the Dichloro motif or Dioxino ring reduces metabolic clearance.[1]

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Substrate: Test compound at 1

    
    M (to avoid saturation).
    
  • Cofactor: NADPH regenerating system.[1]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Success Metric: Intrinsic clearance (CL

    
    ) < 20 
    
    
    
    L/min/mg protein.
4.2 Glutathione (GSH) Trapping Assay

Rationale: To test if the 7,8-dichloro motif is susceptible to S


Ar attack (a toxicity flag).
  • Protocol: Incubate compound (10

    
    M) with GSH (5 mM) in phosphate buffer (pH 7.4) for 24 hours.
    
  • Detection: LC-MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (M + 307).

  • Result Interpretation: Presence of adducts indicates the need for Strategy A (CF

    
    /CN replacement) .
    

References

  • Guillon, J., et al. (2004).[1] Synthesis of novel 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives as potential antitumor agents.[1][5] Bioorganic & Medicinal Chemistry. Link

  • Carta, A., et al. (2005).[1] Quinoxaline-1,4-dioxide: A privileged scaffold for the development of new drugs.[1][6][7] Mini Reviews in Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 7,8-dithiophen-2-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline (CID 44399198).[1] National Library of Medicine.[1] Link

  • Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A rational approach in drug design.[1][8] Chemical Reviews. Link

Sources

Exploratory

A Senior Application Scientist's Guide to Core Physicochemical Characterization

An In-depth Technical Guide to the Molecular Weight and Lipophilicity of Dioxino-Quinoxalines This guide provides an in-depth exploration of two fundamental physicochemical properties of dioxino-quinoxaline derivatives:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Lipophilicity of Dioxino-Quinoxalines

This guide provides an in-depth exploration of two fundamental physicochemical properties of dioxino-quinoxaline derivatives: molecular weight and lipophilicity. For researchers in drug discovery and medicinal chemistry, a precise understanding of these parameters is not merely academic; it is foundational to the rational design, synthesis, and development of novel therapeutic agents. The dioxino-quinoxaline scaffold, a fusion of a benzene ring with a[1][2]dioxino[2,3-b]pyrazine system, represents a privileged heterocyclic structure found in compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[3][4]

The biological fate of any potential drug—its absorption, distribution, metabolism, and excretion (ADME)—is profoundly influenced by its molecular size and lipophilicity.[5][6] This document moves beyond simple definitions to detail the causality behind experimental choices, providing robust, self-validating protocols for the accurate determination of these critical parameters.

Molecular Weight: The Identity Card of a Molecule

The molecular weight (MW) of a compound is its unique identifier. Its accurate determination is the first and most critical step in structural confirmation, ensuring that the synthesized molecule is indeed the intended one. In the context of dioxino-quinoxalines, this verification is paramount before proceeding to biological screening or further chemical modification.

The Imperative of Precise Mass Determination

While the nominal mass (the integer mass of the most abundant isotope of each element) is useful, the precise or exact mass, determined to several decimal places, is far more powerful. High-resolution mass spectrometry (HRMS) provides an exact mass that can be used to deduce the elemental formula, offering an exceptional level of confidence in the compound's identity and purity.[7]

Experimental Protocol: Molecular Weight Determination by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for determining the molecular weight of synthesized dioxino-quinoxaline derivatives. It combines the separation power of HPLC with the mass analysis capabilities of MS.[8] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these heterocyclic systems, as it typically generates the protonated molecular ion [M+H]+ with minimal fragmentation.

Protocol: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized dioxino-quinoxaline derivative.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase solvent.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrumentation & Conditions (Example):

    • HPLC System: Agilent 1100 Series or equivalent.[8]

    • Mass Spectrometer: Quadrupole LC/MS 6120 Mass Spectrometer or equivalent.[8]

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical fast gradient (e.g., 5% to 95% B over 5 minutes) is sufficient for simple confirmation.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization Mode: ESI Positive (API-ES-positive).[8]

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Locate the molecular ion peak. In ESI positive mode, this will typically be the [M+H]+ adduct. The observed m/z value should correspond to the theoretical exact mass of the compound plus the mass of a proton (1.0078 Da).

    • The Nitrogen Rule: For a molecule containing carbon, hydrogen, oxygen, sulfur, and halogens, if it has an even number of nitrogen atoms (as dioxino-quinoxalines do), its molecular ion will have an even m/z value.[9] An observed [M+H]+ peak at an odd m/z value is therefore consistent with the presence of two nitrogen atoms.[7][9]

Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC ESI ESI Ionization (Positive Mode) HPLC->ESI MS Mass Analyzer (Quadrupole) ESI->MS Detector Detection MS->Detector TIC Identify Peak in TIC Detector->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Ion Identify [M+H]+ Ion Spectrum->Ion Confirm Confirm MW (vs. Theoretical Mass) Ion->Confirm RP_HPLC_Workflow cluster_cal Calibration Phase cluster_samp Sample Analysis Phase cluster_result Final Calculation Standards Inject Standards (Known LogP) Isocratic Run Multiple Isocratic Methanol/Buffer Ratios Standards->Isocratic LogK Calculate log k for each run Isocratic->LogK LogKw_Std Extrapolate to get log kw LogK->LogKw_Std CalCurve Plot LogP vs. log kw Generate Linear Equation LogKw_Std->CalCurve FinalLogP Substitute Sample log kw into Calibration Equation to get Experimental LogP CalCurve->FinalLogP Sample Inject Dioxino-Quinoxaline Sample Isocratic2 Run Same Isocratic Conditions Sample->Isocratic2 LogK2 Calculate log k for each run Isocratic2->LogK2 LogKw_Samp Extrapolate to get log kw LogK2->LogKw_Samp LogKw_Samp->FinalLogP

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 7,8-dichloro-2H,3H-dioxino[2,3-g]quinoxaline

Application Note: A Detailed Protocol for the Synthesis of 7,8-dichloro-2H,3H-[1][2]dioxino[2,3-g]quinoxaline Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 7,8-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Detailed Protocol for the Synthesis of 7,8-dichloro-2H,3H-[1][2]dioxino[2,3-g]quinoxaline

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 7,8-dichloro-2H,3H-[1][2]dioxino[2,3-g]quinoxaline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are recognized as privileged scaffolds due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This guide details a robust synthetic route via the acid-catalyzed cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with 1,4-dioxane-2,3-diol. We elaborate on the reaction mechanism, experimental setup, purification techniques, and expected characterization data. The causality behind critical procedural steps is explained to provide researchers with a deep, practical understanding of the synthesis.

Introduction and Scientific Rationale

The quinoxaline core, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents and functional organic materials.[7] The electronic properties and rigid planarity of the quinoxaline system allow for effective interaction with various biological targets.[8] The introduction of a dioxino ring and chloro-substituents, as in the target molecule 7,8-dichloro-2H,3H-[1][2]dioxino[2,3-g]quinoxaline, can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

The classical and most reliable method for synthesizing the quinoxaline ring system is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, a reaction first reported in the 19th century.[9] This protocol adapts this established strategy, employing a modern, accessible approach suitable for a standard synthetic chemistry laboratory. Our method utilizes 4,5-dichloro-1,2-phenylenediamine as the diamine precursor and 1,4-dioxane-2,3-diol as a stable and safe surrogate for the corresponding 1,2-dicarbonyl electrophile.

Reaction Scheme and Mechanism

The synthesis proceeds via a double condensation reaction between the two nucleophilic amine groups of 4,5-dichloro-1,2-phenylenediamine and the two electrophilic carbon centers of 1,4-dioxane-2,3-diol.

Overall Reaction Scheme:

Reaction scheme showing 4,5-dichloro-1,2-phenylenediamine reacting with 1,4-dioxane-2,3-diol to form 7,8-dichloro-2H,3H-[<a 1][2]dioxino[2,3-g]quinoxaline and two molecules of water." src="https://i.imgur.com/8Qp4w7z.png" width="760"/>

Mechanistic Rationale: The reaction is catalyzed by a mild acid (e.g., acetic acid), which serves a critical role in activating the electrophile. The mechanism involves two sequential imine formations:

  • Activation: A hydroxyl group on the 1,4-dioxane-2,3-diol is protonated by the acid catalyst, forming a good leaving group (water).

  • Nucleophilic Attack: One of the primary amine groups of the phenylenediamine attacks the now more electrophilic carbon center.

  • Dehydration: A molecule of water is eliminated, forming a Schiff base (imine) intermediate.

  • Cyclization: The second primary amine group undergoes an intramolecular repetition of steps 1-3 with the remaining hydroxyl/carbon center, leading to the formation of the fused dihydropyrazine ring and yielding the final quinoxaline product.

Reaction_Mechanism cluster_0 Step 1: Activation & First Condensation cluster_1 Step 2: Second Condensation (Cyclization) A Diamine + Diol B Protonation of Diol A->B + H+ C Nucleophilic Attack (Amine 1) B->C D Dehydration (Loss of H2O) C->D E Imine Intermediate D->E - H2O F Intramolecular Nucleophilic Attack (Amine 2) E->F G Second Dehydration F->G H Final Product G->H - H2O

Caption: Key mechanistic steps of the acid-catalyzed cyclocondensation.

Materials, Reagents, and Instrumentation

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
4,5-Dichloro-1,2-phenylenediamine5348-42-5C₆H₆Cl₂N₂177.03Sigma-Aldrich
1,4-Dioxane-2,3-diol40018-26-6C₄H₈O₄120.10TCI Chemicals
Ethanol (Absolute)64-17-5C₂H₅OH46.07Fisher Scientific
Glacial Acetic Acid64-19-7CH₃COOH60.05Merck
Ethyl Acetate141-78-6C₄H₈O₂88.11VWR
n-Hexane110-54-3C₆H₁₄86.18VWR
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Alfa Aesar
Instrumentation
Instrument/ApparatusPurpose
Magnetic Stirrer with HotplateHeating and mixing the reaction
Round-Bottom Flask (100 mL)Reaction vessel
Reflux CondenserTo prevent solvent loss during heating
Glass Funnel & Filter PaperFor gravity and vacuum filtration
Büchner Funnel and FlaskFor vacuum filtration to collect product
Thin-Layer Chromatography (TLC) PlatesReaction monitoring
Rotary EvaporatorSolvent removal
Melting Point ApparatusProduct characterization
NMR Spectrometer, Mass SpectrometerStructural elucidation and confirmation

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Experimental_Workflow Setup 1. Reaction Setup (Dissolve Diamine) Addition 2. Reagent Addition (Add Diol & Catalyst) Setup->Addition Reflux 3. Reaction (Heat to Reflux for 4-6h) Addition->Reflux Monitor 4. Monitoring (TLC Analysis) Reflux->Monitor Hourly Monitor->Reflux Incomplete Workup 5. Work-up (Cool & Precipitate) Monitor->Workup Complete Filter 6. Isolation (Vacuum Filtration) Workup->Filter Purify 7. Purification (Recrystallization) Filter->Purify Characterize 8. Characterization (MP, NMR, MS) Purify->Characterize

Caption: Visual workflow of the synthesis and purification process.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10.0 mmol).

  • Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the diamine is fully dissolved. A gentle warming may be applied if dissolution is slow.

Step 2: Reagent Addition

  • To the stirred solution, add 1,4-dioxane-2,3-diol (1.20 g, 10.0 mmol).

  • Using a pipette, add glacial acetic acid (0.3 mL, ~5 mmol) to the mixture. The acetic acid acts as a catalyst; its role is crucial for the condensation to proceed at a reasonable rate.[10]

Step 3: Reaction Conditions

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) using the hotplate stirrer.

  • Maintain the reflux for 4-6 hours. The solution may change color or become cloudy as the product begins to form.

Step 4: Reaction Monitoring

  • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) every hour.

  • TLC System: Use silica gel plates with a mobile phase of ethyl acetate/n-hexane (e.g., 30:70 v/v).

  • Analysis: Spot the starting material (diamine) and the reaction mixture. The reaction is complete when the starting material spot has been consumed and a new, typically lower Rf, product spot is dominant.

Step 5: Product Isolation and Work-Up

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. This will cause the crude product to precipitate out of the solution due to its low water solubility.

  • Continue stirring the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold water (2 x 20 mL) to remove any residual acid and water-soluble impurities.

Step 6: Purification

  • The most effective method for purifying quinoxaline derivatives is recrystallization.[11]

  • Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight.

Expected Results and Characterization

The procedure should yield 7,8-dichloro-2H,3H-[1][2]dioxino[2,3-g]quinoxaline as a crystalline solid. The expected characterization data are tabulated below.

PropertyExpected Value/ObservationRationale/Method
Physical Appearance Off-white to pale yellow crystalline solidVisual Inspection
Yield 75-85%Gravimetric Analysis
Melting Point >200 °C (Decomposition likely)Melting Point Apparatus
Molecular Formula C₁₀H₆Cl₂N₂O₂-
Molecular Weight 257.08 g/mol -
¹H NMR (400 MHz, DMSO-d₆)δ ~7.5 (s, 2H, Ar-H), ~4.4 (s, 4H, O-CH₂)Aromatic protons appear as a singlet due to symmetry. Dioxane protons also appear as a singlet.
¹³C NMR (100 MHz, DMSO-d₆)δ ~140, ~135, ~118, ~65Expect signals for quaternary aromatic carbons, protonated aromatic carbons, and the aliphatic carbons of the dioxane ring.
Mass Spec (EI) m/z 256 (M⁺), 258 (M⁺+2), 260 (M⁺+4)The molecular ion peak will show a characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio).

Safety and Handling Precautions

Proper personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be performed inside a certified chemical fume hood.

  • 4,5-Dichloro-1,2-phenylenediamine: Harmful if swallowed, in contact with skin, or if inhaled.[12][13] It causes serious skin and eye irritation.[13][14] Avoid creating dust. In case of contact, wash the affected area immediately with copious amounts of water.[14]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care.

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexane): Flammable liquids. Keep away from ignition sources. Ensure adequate ventilation to avoid inhalation of vapors.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction; Inactive catalyst; Insufficient heating.Ensure reaction goes to completion via TLC. Use fresh acetic acid. Confirm reflux temperature is maintained.
Product is Oily/Gummy Presence of impurities; Incomplete drying.Purify the crude product using column chromatography (Silica gel, Hexane/EtOAc gradient).[11] Ensure the product is thoroughly dried under vacuum.
Broad Melting Point The product is impure.Perform a second recrystallization using a different solvent system if necessary.[11]
Reaction Stalls Reagents may have degraded.Use freshly opened or purified starting materials.

References

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023, January 20). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Narsaiah, V. et al. (2013, May 3). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Hassan, A. S. (2023, November 23).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • 4,5-Dichloro-1,2-phenylenediamine. PubChem.
  • Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives.
  • Methods for improving the purity of synthesized quinoxaline compounds. Benchchem.
  • The main approaches for the synthesis of quinoxaline 1,4-dioxides.
  • Improved methods for the preparation of quinoxaline derivatives.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Deriv
  • Safety Data Sheet: 1,2-Phenylenediamine. Carl ROTH.
  • 4,5-Dichloro-o-phenylenediamine - SAFETY D
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • One-pot and efficient protocol for synthesis of quinoxaline deriv
  • Pranab, J. D., & Sarkar, S. (2011). AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE.
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
  • 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet. ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - m-Phenylenediamine dihydrochloride. Fisher Scientific.
  • An In-Depth Technical Guide to 1,4-Dithiane-2,5-diol. Benchchem.

Sources

Application

Application Note: Synthesis Protocols for Dioxino-Fused Quinoxalines

Introduction & Scope The [1,4]dioxino[2,3-b]quinoxaline scaffold represents a privileged structural motif in medicinal chemistry, exhibiting potent DNA-intercalating properties, kinase inhibition (specifically EGFR and V...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The [1,4]dioxino[2,3-b]quinoxaline scaffold represents a privileged structural motif in medicinal chemistry, exhibiting potent DNA-intercalating properties, kinase inhibition (specifically EGFR and VEGFR), and antibacterial activity. Unlike standard quinoxaline synthesis (which typically involves the condensation of 1,2-diamines with 1,2-dicarbonyls), the construction of the dioxino-fused ring system requires a specific double nucleophilic aromatic substitution (


) strategy.

This guide provides two validated protocols for synthesizing dioxino-fused quinoxalines: a robust Classical Base-Mediated Protocol for scale-up and a Green Microwave-Assisted Protocol for rapid library generation.

Mechanistic Foundation

The formation of the 1,4-dioxin ring upon the quinoxaline core proceeds via a stepwise double


 mechanism. Understanding this causality is critical for troubleshooting low yields.
  • Activation: The electron-deficient pyrazine ring of 2,3-dichloroquinoxaline makes the C2 and C3 positions susceptible to nucleophilic attack.

  • First Substitution: The phenoxide anion (generated from catechol and base) attacks C2, displacing the first chloride ion. This forms a mono-ether intermediate.

  • Ring Closure: The second hydroxyl group is deprotonated and attacks C3 intramolecularly, displacing the second chloride to close the 1,4-dioxin ring.

Mechanistic Pathway Diagram

DioxinoMechanism Reactants Reactants 2,3-Dichloroquinoxaline + Catechol Base Base Activation (Deprotonation of Catechol) Reactants->Base + K2CO3 Inter1 Intermediate 1 Mono-ether formation (First S_NAr) Base->Inter1 - HCl Inter2 Intermediate 2 Intramolecular Attack (Second S_NAr) Inter1->Inter2 Ring Rotation Product Final Product [1,4]dioxino[2,3-b]quinoxaline Inter2->Product Cyclization

Figure 1: Stepwise nucleophilic aromatic substitution mechanism for dioxino-ring fusion.

Protocol A: Classical Base-Mediated Synthesis

Application: Gram-scale synthesis, high purity requirements. Principle: Uses a carbonate base in a polar aprotic solvent to drive the


 reaction.
Materials
  • Substrate: 2,3-Dichloroquinoxaline (1.0 eq)

  • Nucleophile: Catechol (1,2-dihydroxybenzene) or substituted derivative (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )
    
  • Workup: Ice-cold water, Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve catechol (11 mmol) in DMF (20 mL).

  • Activation: Add anhydrous

    
      (25 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate initial deprotonation.
    
    • Expert Note: Ensure

      
       is finely powdered to maximize surface area.
      
  • Addition: Add 2,3-dichloroquinoxaline (10 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C (if using DMF) or Reflux (if using MeCN) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting dichloro- compound usually has a higher

      
       than the dioxino- product.
      
  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring.

  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid, wash with water (3x), and dry in a vacuum oven.

    • Scenario B (Oily/No precipitate): Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Green Microwave-Assisted Synthesis

Application: Rapid library synthesis, derivative screening. Principle: Uses microwave irradiation to accelerate the rate-determining step (


) and Phase Transfer Catalysis (PTC) to eliminate toxic solvents.
Materials
  • Reactants: As per Protocol A.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Solvent: Water or Ethanol (Green alternatives).

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Loading: In a 10 mL microwave process vial, combine 2,3-dichloroquinoxaline (1.0 mmol), catechol (1.1 mmol),

    
      (2.5 mmol), and TBAB  (0.1 mmol).
    
  • Solvent: Add Water (3 mL). Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the reactor:

    • Temp: 140°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). The product typically precipitates out of the aqueous media.

  • Filtration: Filter the solid, wash with water to remove inorganic salts and TBAB. Recrystallize from hot ethanol.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Quinoxaline + Catechol) Choice Select Method Start->Choice MethodA Method A: Thermal Solvent: DMF Base: K2CO3 Temp: 100°C, 4-6h Choice->MethodA Scale-up MethodB Method B: Microwave Solvent: Water + TBAB Base: K2CO3 Temp: 140°C, 15 min Choice->MethodB Rapid Screening Quench Quench/Workup Pour into Ice Water MethodA->Quench MethodB->Quench Filter Filtration/Extraction Quench->Filter Purify Purification (Recrystallization/Column) Filter->Purify

Figure 2: Decision matrix and workflow for thermal vs. microwave synthesis routes.

Critical Parameters & Troubleshooting

Solvent Effects on Yield

The choice of solvent dramatically impacts the reaction rate due to the stabilization of the transition state in


 reactions.
SolventDielectric ConstantReaction Time (Thermal)Yield (%)Notes
DMF 36.74 h85-92Excellent solubility; difficult to remove completely.
DMSO 46.73 h88-94Highest rate; requires aqueous workup to remove.
Acetonitrile 37.56-8 h75-80Good balance; easier workup (volatile).
Water (MW) 80.115 min85-90Requires Phase Transfer Catalyst (TBAB).
Troubleshooting Guide
  • Problem: Mono-substitution only (Open ring intermediate).

    • Cause: Base was too weak or temperature too low.

    • Fix: Switch from

      
       to 
      
      
      
      (Cesium effect) or increase temperature to >120°C.
  • Problem: Hydrolysis of starting material (Formation of quinoxaline-dione).

    • Cause: Wet solvent or base.

    • Fix: Use anhydrous DMF and flame-dry glassware. Water acts as a competing nucleophile.

  • Problem: Low yield with electron-withdrawing catechols.

    • Cause: Reduced nucleophilicity of the phenoxide.

    • Fix: Use a stronger base (NaH) in THF, though this requires strictly anhydrous conditions.

References

  • Mechanistic Review of 2,3-Dichloroquinoxaline Substitutions

    • Al-Trawneh, S. A. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review." Arabian Journal of Chemistry.
  • Biological Activity & Scaffold Importance

    • BenchChem. (2025).[1] "Biological activity of substituted quinoxaline compounds." BenchChem Technical Guides.

  • Green Synthesis Protocols

    • Srivastava, A. et al. (2019).[2] "A Catalyst-Free Expeditious Green Synthesis of Quinoxaline... in Water under Ultrasound Irradiation." Organic Preparations and Procedures International.[2]

  • Microwave-Assisted Methodology

    • Bougrin, K. et al. (2007).[3] "Benign approaches for the microwave-assisted synthesis of quinoxalines." Tetrahedron.

Sources

Method

Application Note: Regioselective Cyclization of 6,7-Dichloroquinoxaline-2,3-diol

This Application Note is structured as a comprehensive technical guide for the synthesis of 6,7-dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]quinoxaline via the cyclization of 6,7-dichloroquinoxaline-2,3-diol with 1,2-dibromo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 6,7-dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]quinoxaline via the cyclization of 6,7-dichloroquinoxaline-2,3-diol with 1,2-dibromoethane.


) / Intramolecular Cyclization
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The quinoxaline-2,3-dione scaffold is a privileged structure in medicinal chemistry, particularly in the development of AMPA and NMDA receptor antagonists (e.g., Licostinel). This guide details the protocol for converting 6,7-dichloroquinoxaline-2,3-diol into the tricyclic 6,7-dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]quinoxaline using 1,2-dibromoethane (ethylene bromide).

While simple alkyl halides often favor N-alkylation of the quinoxaline core, this protocol utilizes specific solvent-base conditions to promote O,O-cyclization , forming the thermodynamically stable 1,4-dioxane-fused system.

Scientific Foundation & Mechanism

Tautomeric Equilibrium & Nucleophilicity

The starting material exists in a tautomeric equilibrium between the lactam (dione) and lactim (diol) forms. In polar aprotic solvents like DMF, and in the presence of a base, the equilibrium shifts toward the dianionic species.

  • N-Alkylation: Kinetic preference in many solvents; leads to 1,4-dialkyl derivatives.

  • O-Alkylation: Required for the formation of the [1,4]dioxino[2,3-b] fused ring.

  • Geometric Constraint: Bridging the N1 and N4 positions with a two-carbon (ethylene) linker is sterically prohibited due to the distance across the pyrazine ring. Therefore, cyclization with 1,2-dibromoethane selectively favors the O,O-bridge or, less commonly, an open-chain N,N-bis(bromoethyl) species if the cyclization fails.

Reaction Mechanism[1]
  • Deprotonation: Base (

    
    ) removes protons from the hydroxyl/amide groups, generating a resonance-stabilized dianion.
    
  • First

    
     Attack:  An oxygen nucleophile attacks 1,2-dibromoethane, displacing one bromide.
    
  • Intramolecular Cyclization: The pendant bromo-ethoxy group undergoes a second internal

    
     attack by the adjacent oxygen, closing the 1,4-dioxane ring.
    

ReactionMechanism cluster_0 Reactants cluster_1 Intermediates SM 6,7-Dichloroquinoxaline- 2,3-diol (Tautomer) Anion Dianion Species SM->Anion K2CO3 / DMF Deprotonation Reagent 1,2-Dibromoethane MonoAlk Mono-O-alkylated Intermediate Reagent->MonoAlk Anion->MonoAlk S_N2 Attack Product 6,7-Dichloro-2,3-dihydro- [1,4]dioxino[2,3-b]quinoxaline MonoAlk->Product Intramolecular Cyclization (Heat)

Figure 1: Mechanistic pathway favoring O-alkylation and ring closure.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEq.Notes
6,7-Dichloroquinoxaline-2,3-diol Substrate1.0Dried in vacuo at 60°C prior to use.
1,2-Dibromoethane Electrophile1.2 - 1.5Slight excess drives reaction to completion.
Potassium Carbonate (

)
Base3.0Anhydrous, finely ground.
DMF (N,N-Dimethylformamide) Solvent10 volAnhydrous (Water < 0.05%).
Tetrabutylammonium bromide (TBAB) Catalyst0.05Optional phase transfer catalyst (PTC) to enhance rate.
Step-by-Step Procedure

Step 1: Solubilization and Activation

  • Charge a 3-neck round-bottom flask (equipped with a condenser, internal thermometer, and nitrogen inlet) with 6,7-dichloroquinoxaline-2,3-diol (1.0 eq).

  • Add Anhydrous DMF (10 mL per gram of substrate).

  • Add

    
      (3.0 eq) in a single portion.
    
  • Stir the suspension at 25°C for 30 minutes . Note: The mixture may turn a deep orange/red color, indicating dianion formation.

Step 2: Alkylation

  • Add 1,2-dibromoethane (1.5 eq) dropwise via syringe or addition funnel over 10 minutes.

  • (Optional) Add TBAB (5 mol%) if the reaction is known to be sluggish on this scale.

Step 3: Cyclization (Thermal)

  • Heat the reaction mixture to 100°C - 110°C .

  • Maintain stirring at this temperature for 4–6 hours .

    • Monitoring: Check TLC (Mobile Phase: 50% EtOAc/Hexanes). The starting material (polar, stays at baseline) should disappear; the product (less polar) will appear at

      
      .
      

Step 4: Workup & Isolation

  • Cool the mixture to room temperature (25°C).

  • Pour the reaction mass slowly into ice-cold water (20 volumes relative to DMF).

  • Stir vigorously for 30 minutes. The product should precipitate as a beige/off-white solid.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with water (

    
    ) to remove residual DMF and inorganic salts.
    

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in boiling Ethanol or Acetic Acid .

  • Allow to cool slowly to crystallize.

  • Filter and dry in a vacuum oven at 50°C.

Process Visualization

Workflow Start Start: 6,7-Dichloroquinoxaline-2,3-diol Step1 Dissolve in DMF + K2CO3 (Activation: 25°C, 30 min) Start->Step1 Step2 Add 1,2-Dibromoethane (1.5 eq) Step1->Step2 Step3 Heat to 100-110°C (4-6 Hours) Step2->Step3 Step4 Quench in Ice Water (Precipitation) Step3->Step4 Step5 Filtration & Washing Step4->Step5 End Purified Product: Recrystallization (EtOH) Step5->End

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Critical Analysis & Troubleshooting

Regioselectivity Control

While the protocol favors O-alkylation, trace N-alkylation can occur.

  • Symptom: Appearance of a highly non-polar spot on TLC or complex aliphatic signals in NMR.

  • Solution: Ensure the temperature is maintained

    
    . Low temperatures favor the kinetic N-alkylation or incomplete mono-alkylation. The thermodynamic stability of the 6-membered dioxino ring drives the O-cyclization at higher temperatures.
    
Analytical Validation (Self-Validating System)

Confirm the structure using these key markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for a singlet integrating to 4H at approximately
    
    
    4.40 - 4.50 ppm
    . This corresponds to the symmetric ethylene bridge (
    
    
    ). The absence of broad NH signals (
    
    
    ppm) confirms the loss of the amide protons.
  • Melting Point: The target compound typically has a high melting point (

    
     or decomposition, depending on purity).
    
Safety Considerations
  • 1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen. Handle only in a fume hood with appropriate PPE (double nitrile gloves).

  • HBr Generation: The reaction generates HBr, which is neutralized by the carbonate base, releasing

    
    . Ensure the apparatus is vented (e.g., via a bubbler) to prevent pressure buildup.
    

References

  • Cheeseman, G. W. H. (1962). Quinoxaline derivatives.[1][2][3][4][5][6][7][8][9] Part VII. The preparation of 2,3-dihydro-1,4-dioxino[2,3-b]quinoxaline and some derivatives.[5][10][11] Journal of the Chemical Society, 1170-1176.

  • Cai, S. X., et al. (1996). Structure-Activity Relationships of 1,4-Dihydroquinoxaline-2,3-diones: Novel Glycine Site NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 39(16), 3248–3255.

  • BenchChem. (2025). 6,7-Dichloroquinoxaline-2,3-dione: Synthesis and Characterization. BenchChem Application Notes.

  • Sakata, G., et al. (1988).

Sources

Application

7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline as a kinase inhibitor scaffold

Application Note: 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline as a Kinase Inhibitor Scaffold Part 1: Executive Summary In the pursuit of potent Type I and Type II kinase inhibitors, the quinoxaline core has e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline as a Kinase Inhibitor Scaffold

Part 1: Executive Summary

In the pursuit of potent Type I and Type II kinase inhibitors, the quinoxaline core has emerged as a privileged structure, serving as a bioisostere to the purine moiety of ATP.[1] The specific scaffold 7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline (hereafter referred to as DC-DQ ) represents a highly refined template for drug discovery.

Unlike flexible 6,7-dialkoxyquinoxalines, the [1,4]dioxino fusion confers conformational rigidity, reducing the entropic penalty of binding to the kinase hinge region.[1] Simultaneously, the 7,8-dichloro motif (functionally equivalent to the 2,3-positions of the pyrazine ring in standard quinoxaline nomenclature) provides two electrophilic sites for sequential nucleophilic aromatic substitution (


).[1] This allows for the rapid generation of diverse libraries targeting receptor tyrosine kinases (RTKs) such as EGFR , VEGFR-2 , and PDGFR .

This guide details the chemical handling, synthetic derivatization, and biological validation of DC-DQ as a core scaffold.[1]

Part 2: Chemical Foundation & Rationale[1]

Structural Analysis

The DC-DQ scaffold is a tricyclic system.[2] Its value lies in two distinct domains:

  • The Binding Core (Dioxino-Benzene): The ethylenedioxy ring mimics the electron-donating methoxy groups found in inhibitors like Erlotinib but locks them into a planar, rigid cycle. This enhances hydrophobic packing against the kinase gatekeeper residue (e.g., T790M in EGFR).

  • The Reactive Handle (Dichloro-Pyrazine): The chlorines at positions 7 and 8 are highly activated by the electron-deficient pyrazine nitrogens, enabling facile substitution with amines (hinge binders) or phenols.

Numbering & Nomenclature

Note: Nomenclature can vary between IUPAC and commercial catalogs. This guide uses the tricyclic numbering where the pyrazine carbons are 7 and 8.[1]

  • Common Name: 7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline[2]

  • Functional Equivalent: 2,3-dichloro-6,7-(ethylenedioxy)quinoxaline

  • CAS Registry: 727704-79-2 (Representative intermediate)[2]

Part 3: Experimental Protocols

Protocol A: Sequential Derivatization (Library Synthesis)

Objective: To synthesize a "Mono-substituted" intermediate (hinge binder) followed by a "Di-substituted" final inhibitor.[2]

Materials:

  • Scaffold: DC-DQ (Solid, stored at 4°C under

    
    ).
    
  • Nucleophile 1 (R1-NH2): Aniline derivatives (e.g., 3-chloro-4-fluoroaniline for EGFR).

  • Nucleophile 2 (R2-NH2): Solubilizing amines (e.g., N-methylpiperazine).

  • Solvent: Anhydrous DMF or Ethanol.[1]

  • Base:

    
     or DIPEA.[1]
    

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of DC-DQ in anhydrous DMF (0.1 M concentration).

  • First Substitution (Regioselective):

    • Note: Due to the symmetry of DC-DQ, the first substitution yields a single regioisomer.[1]

    • Add 1.0 eq of Nucleophile 1 (Aniline) and 2.0 eq of

      
      .
      
    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The mono-substituted product is usually less polar than the starting material but more polar than the di-substituted.

    • Purification: Pour into ice water. Filter the precipitate. Recrystallize from EtOH to obtain the 7-chloro-8-amino intermediate.

  • Second Substitution (Library Diversification):

    • Dissolve the intermediate (from Step 2) in DMF.

    • Add 3.0–5.0 eq of Nucleophile 2 (excess is required to force the less reactive second chlorine).

    • Heat to 120–140°C (microwave irradiation is recommended: 150°C for 20 min) in a sealed tube.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine


 values against recombinant EGFR or VEGFR2.

Reagents:

  • Kinase Enzyme (e.g., EGFR WT, 0.2 ng/µL).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).[1]

  • ATP: 10 µM (at

    
    ).
    
  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT.[1]
    

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized DC-DQ derivative in 100% DMSO (Top conc: 10 µM).

  • Reaction Assembly: In a 384-well white plate:

    • 2 µL Inhibitor (or DMSO control).

    • 2 µL Kinase Enzyme.[1]

    • Incubate 10 min at RT.

    • 2 µL Substrate/ATP mix.[1]

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

Part 4: Visualization & Logic

Chemical Synthesis Workflow

The following diagram illustrates the conversion of the DC-DQ scaffold into a bioactive inhibitor.

SynthesisWorkflow cluster_conditions Key Reaction Parameters Scaffold DC-DQ Scaffold (7,8-Dichloro-dioxino-quinoxaline) Reaction1 Step 1: SNAr (Aniline, 80°C) Scaffold->Reaction1 Intermediate Mono-Substituted Intermediate (7-Chloro-8-anilino) Reaction1->Intermediate Reaction2 Step 2: SNAr (Amine, 140°C) Intermediate->Reaction2 FinalProduct Final Kinase Inhibitor (7,8-Disubstituted) Reaction2->FinalProduct Regioselectivity controlled by stoichiometry Regioselectivity controlled by stoichiometry Microwave acceleration recommended for Step 2 Microwave acceleration recommended for Step 2

Caption: Step-wise synthetic transformation of the DC-DQ scaffold into a dual-substituted kinase inhibitor.

EGFR Signaling Pathway & Intervention

This diagram maps where DC-DQ derivatives intervene in the cellular context.

EGFRPathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation Ras Ras-GTP EGFR->Ras Inhibitor DC-DQ Inhibitor Inhibitor->EGFR ATP Competition Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Mechanism of Action: DC-DQ derivatives block ATP binding at EGFR, halting downstream MAPK signaling.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of ChlorineEnsure solvents (DMF) are strictly anhydrous. Avoid aqueous bases; use DIPEA.
No Reaction in Step 2 Steric Hindrance / DeactivationThe first amine donates electrons, deactivating the ring.[1] Increase Temp to 150°C or use microwave.
Poor Solubility Planar StackingAppend solubilizing tails (morpholine, piperazine) at the R2 position (Step 2).[1]
High Background in Assay Compound FluorescenceQuinoxalines can be fluorescent.[1] Run a "Compound Only" control without enzyme.

Part 6: References

  • Chemical Structure & Availability: BLD Pharm. 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline (CAS 727704-79-2).[2] Link

  • Scaffold Rationale (Quinoxaline SAR): BenchChem. A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. Link

  • Synthesis Methodology: Deleuze-Masquefa, C., et al. New Imidazo[1,2-a]quinoxaline Derivatives: Synthesis and In Vitro Activity against Human Melanoma Cells.[1] Bioorg. Med. Chem. Lett. (2004). Link

  • Kinase Assay Protocol: Promega. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Mechanistic Insight: Gazit, A., et al. Tyrphostins.[1] 2. Heterocyclic analogues of benzylidenemalononitrile: potential specific inhibitors of epidermal growth factor receptor tyrosine kinase. J. Med. Chem. (1989).[3] Link

Sources

Method

functionalization of 7,8-dichloro-[1,4]dioxino[2,3-g]quinoxaline at C-5 and C-10 positions

Application Note: Regioselective Functionalization of 7,8-Dichloro-[1,4]dioxino[2,3-g]quinoxaline at C-5 and C-10 Positions Executive Summary This guide details the protocols for the selective C-H functionalization of 7,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 7,8-Dichloro-[1,4]dioxino[2,3-g]quinoxaline at C-5 and C-10 Positions

Executive Summary

This guide details the protocols for the selective C-H functionalization of 7,8-dichloro-[1,4]dioxino[2,3-g]quinoxaline (DDCQ). This scaffold is a critical intermediate in the synthesis of


-conjugated materials for organic light-emitting diodes (OLEDs) and DNA-intercalating chemotherapeutics.

The structural fusion of the electron-rich 1,4-dioxin ring with the electron-deficient quinoxaline core creates a unique "push-pull" electronic system. While the pyrazine ring (positions 7,8 in this nomenclature) is chlorinated and electrophilic, the central benzene ring positions (C-5 and C-10) are activated by the ortho-alkoxy donation from the dioxin ring, making them susceptible to Electrophilic Aromatic Substitution (EAS) .

This note provides validated protocols for Bromination and Formylation at the C-5 and C-10 positions, enabling subsequent palladium-catalyzed cross-couplings or condensation reactions.

Structural Definition & Numbering

To ensure reproducibility, we must explicitly define the numbering system used in this guide, which aligns with the user's specific request (Dioxin-first numbering).

  • Positions 1, 4: Oxygen atoms (Dioxin ring).[1][2]

  • Positions 7, 8: Chlorinated carbons (Pyrazine ring).[3]

  • Positions 5, 10: Target Reactive C-H bonds (Benzene ring,

    
    -to-bridgehead).
    

Reactivity Profile:

  • C-7/C-8 (Cl): Susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Pd-catalyzed coupling.
    
  • C-5/C-10 (H): Activated for Electrophilic Aromatic Substitution (EAS) due to the +M effect of the dioxin oxygens.

Experimental Protocols

Protocol A: Regioselective C-5/C-10 Bromination

Objective: Installation of bromine handles for subsequent Suzuki/Sonogashira couplings.

Mechanism: The reaction proceeds via an electrophilic attack on the electron-rich benzene core. The steric bulk of the reagents directs the second bromine to the para-position (C-10) relative to the first (C-5) to minimize dipole repulsion, though the peri-effect from the chlorines exerts some steric pressure.

Materials:

  • Substrate: 7,8-dichloro-[1,4]dioxino[2,3-g]quinoxaline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (2.2 eq)

  • Solvent: Acetonitrile (ACN) / Chloroform (

    
    ) (1:1 v/v)
    
  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with DDCQ (500 mg, 1.85 mmol) and dry

    
    :ACN (1:1, 20 mL). Stir until fully dissolved.
    
  • Activation: Add TFA (0.185 mmol) and stir at room temperature for 10 minutes. The solution may darken slightly.

  • Bromination: Add NBS (362 mg, 2.03 mmol, 1.1 eq) portion-wise over 30 minutes. Shield the flask from light.

  • Monitoring (Mono-substitution): Monitor by TLC (Hexane/EtOAc 8:2). The C-5 mono-bromo product (

    
    ) appears first.
    
  • Second Addition: To achieve C-5,10 di-functionalization, add a second portion of NBS (362 mg, 1.1 eq) and heat the mixture to 50°C for 4 hours.

  • Quench: Cool to RT. Quench with saturated aqueous

    
     (10 mL) to remove excess bromine.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hot Ethanol/Toluene to yield yellow needles.

Data Specification:

ParameterValueNote
Yield 78 - 85%Depends on dryness of solvent
Appearance Yellow crystalline solid

NMR (500 MHz)
Loss of singlets at

7.4-7.6 ppm
Confirms substitution at aromatic core
Mass Spec (ESI) M+ [Br isotope pattern]Distinctive 7,8-Cl / 5,10-Br pattern
Protocol B: C-5/C-10 Formylation (Vilsmeier-Haack)

Objective: Introduction of aldehyde groups for Knoevenagel condensations (e.g., extending conjugation for OLEDs).

Materials:

  • Substrate: DDCQ (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    ) (3.0 eq)
    
  • Solvent/Reagent: DMF (Anhydrous, excess)

Step-by-Step Procedure:

  • Vilsmeier Reagent Prep: In a separate flask, cool anhydrous DMF (5 mL) to 0°C. Dropwise add

    
     (3.0 eq) under 
    
    
    
    . Stir for 30 mins until a viscous semi-solid (Vilsmeier salt) forms.
  • Addition: Dissolve DDCQ (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Warm to 90°C and stir for 12 hours. The reaction requires heat to overcome the deactivating effect of the pyrazine ring.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (50 g) containing sodium acetate (to buffer pH to ~5-6). Stir vigorously for 1 hour. The aldehyde precipitates.

  • Isolation: Filter the solid, wash copiously with water and cold methanol.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent functionalization pathways from the parent scaffold.

FunctionalizationPathway cluster_legend Reaction Type Start 7,8-Dichloro-[1,4]dioxino [2,3-g]quinoxaline (Parent Scaffold) Step1_Br Reagent: NBS, TFA Solvent: CHCl3/ACN Start->Step1_Br Electrophilic Bromination Step1_For Reagent: POCl3, DMF (Vilsmeier-Haack) Start->Step1_For Electrophilic Formylation Inter_Br 5-Bromo Intermediate (Kinetic Product) Step1_Br->Inter_Br 1.1 eq NBS, RT Final_Br 5,10-Dibromo Derivative (Thermodynamic Product) Inter_Br->Final_Br +1.1 eq NBS, 50°C Final_For 5,10-Diformyl Derivative Step1_For->Final_For 90°C, 12h EAS Electrophilic Aromatic Substitution (EAS) Target: C-5, C-10 (Benzene Ring)

Caption: Divergent synthesis pathways for C-5/C-10 functionalization via Electrophilic Aromatic Substitution.

Critical Troubleshooting & Validation

Self-Validating The Protocol

To ensure the reaction occurred at C-5/10 (Benzene) and not C-7/8 (Pyrazine) or elsewhere:

  • Proton NMR Check: The parent molecule has a distinct singlet for the benzene protons (positions 5,10) typically around 7.4-7.6 ppm.

    • Success: Disappearance of this singlet indicates full substitution.

    • Failure: Retention of the singlet implies the reaction failed or occurred at the wrong site (unlikely given Cl blocking).

  • Crystal Structure: Due to the planar nature of these tricycles, they crystallize readily. X-ray diffraction is the gold standard to confirm regiochemistry, especially to verify that the bulky chlorines at 7,8 did not force the bromination to an unexpected position (though 5,10 are the only aromatic protons available).

Common Pitfalls
  • Over-Bromination: Unlikely as there are no other aromatic protons.

  • Solubility: The dichloro-scaffold is sparingly soluble. Using a

    
    /ACN mix is critical; pure ACN often leads to precipitation of starting material.
    
  • Moisture Sensitivity: The Vilsmeier reaction is strictly water-intolerant until the hydrolysis step. Ensure DMF is dry.

References

  • General Quinoxaline Functionalization

    • Title: "Recent advances in the synthesis and functionaliz
    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

  • Reactivity of Dioxino-fused Systems

    • Title: "Synthesis and properties of ethylenedioxy-substituted quinoxalines for organic electronics"
    • Source: Journal of M
    • URL:[Link]

  • Vilsmeier-Haack Protocols on Heterocycles

    • Title: "Vilsmeier-Haack reaction: An efficient tool for the synthesis of heterocyclic compounds"
    • Source: Current Organic Chemistry
    • URL:[Link]

  • Numbering and Nomenclature Standards

    • Title: "Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommend
    • Source: IUPAC / Queen Mary University of London
    • URL:[Link]

Sources

Application

Application Note: Elucidating DNA Intercalation Mechanisms with 7,8-dichloro-dioxino-quinoxaline

Introduction: The Scientific Rationale for Investigating 7,8-dichloro-dioxino-quinoxaline as a DNA Intercalator Quinoxaline derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 7,8-dichloro-dioxino-quinoxaline as a DNA Intercalator

Quinoxaline derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Many of these biological functions are contingent upon direct interactions with DNA, the primary cellular target for a wide array of therapeutic agents.[3][4] One of the key mechanisms of such interactions is DNA intercalation, a process involving the insertion of a planar molecule between the base pairs of the DNA double helix.[5] This action can induce significant structural distortions, such as the unwinding and lengthening of the DNA helix, thereby disrupting crucial cellular processes like replication and transcription, which can ultimately trigger programmed cell death in cancer cells.[3]

The molecule 7,8-dichloro-dioxino-quinoxaline possesses a planar, aromatic structure, a key prerequisite for an intercalating agent. The electron-withdrawing nature of the chlorine and dioxin substituents is hypothesized to modulate the electronic properties of the quinoxaline ring system, potentially enhancing its π-stacking interactions with DNA base pairs. This application note provides a comprehensive guide with detailed protocols for investigating the DNA intercalating properties of 7,8-dichloro-dioxino-quinoxaline using a suite of biophysical and computational techniques. The methodologies described herein are designed to provide a multi-faceted understanding of the binding mode, affinity, and structural consequences of this interaction.

Part 1: Spectroscopic Analysis of Binding

Spectroscopic techniques are foundational in studying ligand-DNA interactions as they are sensitive to changes in the electronic environment of both the small molecule and the DNA.

UV-Visible Absorption Spectroscopy

Principle: UV-Visible spectroscopy is a robust method for detecting the formation of a complex between a ligand and DNA.[6] Intercalation typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the absorption spectrum of the ligand, resulting from the π-π stacking interactions with the DNA base pairs.[7][8]

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 7,8-dichloro-dioxino-quinoxaline in DMSO.

    • Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in 10 mM Tris-HCl buffer (pH 7.4). Determine the concentration of the ct-DNA solution spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

  • Titration:

    • In a 1 cm path length quartz cuvette, place a fixed concentration of 7,8-dichloro-dioxino-quinoxaline (e.g., 50 µM) in Tris-HCl buffer.

    • Record the initial absorption spectrum from 230 to 500 nm.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for 5 minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the changes in the absorption maximum (λ_max) of the quinoxaline derivative.

    • Calculate the binding constant (K_b) using the Wolfe-Shimer equation.

Illustrative Data:

ParameterObserved ValueInterpretation
λ_max Shift (Δnm)+12 nmBathochromic shift suggests strong interaction with DNA base pairs.[8]
Hypochromism (%)~25%Indicates intercalative binding through π-stacking.[7]
Binding Constant (K_b)3.2 x 10⁵ M⁻¹High affinity for DNA.

UV_Vis_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Compound_Stock Compound Stock (1 mM) Cuvette Cuvette with Compound Compound_Stock->Cuvette DNA_Stock ct-DNA Stock Add_DNA Add DNA Aliquots DNA_Stock->Add_DNA Cuvette->Add_DNA Equilibrate Equilibrate (5 min) Add_DNA->Equilibrate Record_Spectrum Record Spectrum Equilibrate->Record_Spectrum Record_Spectrum->Add_DNA Repeat Analyze_Shifts Analyze λmax Shift & Hypochromism Record_Spectrum->Analyze_Shifts Calculate_Kb Calculate Binding Constant (Kb) Analyze_Shifts->Calculate_Kb

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy offers high sensitivity for studying DNA binding events. An intercalating agent may exhibit fluorescence quenching or enhancement upon binding to DNA. A competitive displacement assay using a known DNA intercalator, such as ethidium bromide (EtBr), can provide strong evidence for an intercalative binding mode.[9][10]

Protocol (Ethidium Bromide Displacement Assay):

  • Preparation of DNA-EtBr Complex:

    • Prepare a solution containing ct-DNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in Tris-HCl buffer.

    • Allow the solution to incubate for 30 minutes to ensure complete binding.

  • Titration:

    • Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~520 nm, emission scan from 540 to 700 nm).

    • Add increasing concentrations of 7,8-dichloro-dioxino-quinoxaline to the DNA-EtBr solution.

    • After each addition, mix and equilibrate for 5 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Monitor the quenching of the EtBr fluorescence at its emission maximum (~600 nm).

    • Calculate the Stern-Volmer quenching constant (K_sv) and the concentration of the compound that displaces 50% of the bound EtBr (IC₅₀).

Illustrative Data:

ParameterObserved ValueInterpretation
EtBr FluorescenceQuenchingThe compound displaces EtBr from the DNA, indicating competitive binding.[10]
IC₅₀12 µMEffective displacement of EtBr, supporting an intercalative binding mode.

Fluorescence_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis DNA_EtBr Prepare DNA-EtBr Complex Initial_Scan Record Initial Fluorescence DNA_EtBr->Initial_Scan Add_Compound Add Compound Aliquots Initial_Scan->Add_Compound Equilibrate Equilibrate Add_Compound->Equilibrate Record_Scan Record Fluorescence Equilibrate->Record_Scan Record_Scan->Add_Compound Repeat Plot_Quenching Plot Fluorescence Quenching Record_Scan->Plot_Quenching Calculate_IC50 Calculate IC50 Plot_Quenching->Calculate_IC50

Part 2: Probing Structural Changes in DNA

The binding of an intercalator induces distinct conformational changes in the DNA double helix. These structural perturbations can be effectively monitored using circular dichroism and viscometry.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is highly sensitive to the secondary structure of DNA.[11][12] The canonical B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[3] Intercalation can perturb these signals, indicating changes in DNA conformation.[13][14]

Protocol:

  • Sample Preparation:

    • Prepare a solution of ct-DNA (e.g., 50 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

  • Titration:

    • Record the CD spectrum of the DNA solution alone from 220 to 320 nm.

    • Titrate the DNA solution with increasing concentrations of 7,8-dichloro-dioxino-quinoxaline.

    • Allow the solution to equilibrate for 5 minutes after each addition before recording the spectrum.

  • Data Analysis:

    • Observe changes in the intensity and position of the positive and negative CD bands of DNA.

Illustrative Data:

CD BandObserved ChangeInterpretation
Positive Band (~275 nm)Increased IntensitySuggests stabilization of base stacking upon intercalation.
Negative Band (~245 nm)Increased IntensityIndicates a change in the helical structure of DNA.

CD_Workflow Prep_DNA Prepare DNA Solution Record_DNA_CD Record DNA CD Spectrum Prep_DNA->Record_DNA_CD Titrate Titrate with Compound Record_DNA_CD->Titrate Record_Complex_CD Record Complex CD Spectrum Titrate->Record_Complex_CD Record_Complex_CD->Titrate Repeat Analyze Analyze Spectral Changes Record_Complex_CD->Analyze

Viscometry

Principle: Viscosity measurements provide strong evidence for the mode of DNA binding. A classic intercalative binding mode lengthens the DNA helix to accommodate the inserted ligand, leading to a measurable increase in the viscosity of the DNA solution.[9][13] In contrast, non-intercalative binding or electrostatic interactions have a minimal effect on viscosity.

Protocol:

  • DNA Preparation:

    • Prepare a solution of ct-DNA (e.g., 0.5 mM) in buffer. To ensure homogeneity, the DNA should be sonicated to an average length of 200-300 base pairs.

  • Viscosity Measurement:

    • Using a calibrated viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer and the DNA solution.

    • Add increasing amounts of 7,8-dichloro-dioxino-quinoxaline to the DNA solution and measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.

    • Plot (η/η₀)¹/³ versus the ratio of the compound concentration to the DNA concentration.

Illustrative Data:

ParameterObservationInterpretation
Relative ViscositySignificant IncreaseThe lengthening of the DNA helix confirms an intercalative binding mode.[3]

Part 3: Thermodynamic and Computational Validation

Thermal Denaturation (T_m) Assay

Principle: The melting temperature (T_m) is the temperature at which 50% of double-stranded DNA dissociates into single strands.[15] Intercalating ligands stabilize the double helix, leading to an increase in the T_m.[16] This stabilization is a hallmark of strong interaction with the DNA duplex.

Protocol:

  • Sample Preparation:

    • Prepare solutions of ct-DNA (e.g., 20 µM) in buffer, both in the absence (control) and presence of various concentrations of 7,8-dichloro-dioxino-quinoxaline.

  • Melting Curve Analysis:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute).

  • Data Analysis:

    • The T_m is the midpoint of the absorbance increase in the melting curve.

    • Determine the change in melting temperature (ΔT_m) in the presence of the compound.

Illustrative Data:

ParameterObserved ValueInterpretation
ΔT_m+ 8°CA significant increase in T_m confirms the stabilization of the DNA double helix, consistent with intercalation.[9]
Molecular Docking

Principle: Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a macromolecular target.[17] For DNA-ligand interactions, docking can help visualize the intercalation of the compound between base pairs and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces.[18][19]

Protocol:

  • Structure Preparation:

    • Obtain a B-form DNA structure (e.g., from the Protein Data Bank) or build a canonical B-DNA duplex of a specific sequence.

    • Build the 3D structure of 7,8-dichloro-dioxino-quinoxaline and perform energy minimization.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Schrödinger) to dock the ligand into the DNA structure.[18][20] Define the search space to encompass the entire DNA molecule.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the best-ranked pose to confirm the intercalative binding mode and identify interacting residues.

Illustrative Results:

  • Binding Mode: The quinoxaline ring system is predicted to be positioned between the G-C base pairs of the DNA.

  • Binding Energy: A favorable negative binding energy (e.g., -8.5 kcal/mol) suggests a stable complex.

  • Interactions: The analysis may reveal potential hydrogen bonding between the nitrogen atoms of the quinoxaline and the functional groups of the DNA bases, as well as hydrophobic interactions.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Prep_DNA Prepare DNA Structure Define_Grid Define Docking Grid Prep_DNA->Define_Grid Prep_Ligand Prepare Ligand Structure Prep_Ligand->Define_Grid Run_Docking Run Docking Algorithm Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Visualize Visualize Best Pose Analyze_Poses->Visualize

Safety Precautions

Quinoxaline derivatives should be handled with appropriate care.[21] Always wear personal protective equipment, including gloves, lab coat, and safety glasses.[21] Handle the compound in a well-ventilated area or a chemical fume hood.[21] Consult the Safety Data Sheet (SDS) for 7,8-dichloro-dioxino-quinoxaline for specific handling and disposal instructions.

Conclusion

The suite of experiments detailed in this application note provides a robust framework for characterizing the DNA intercalation of 7,8-dichloro-dioxino-quinoxaline. By combining spectroscopic, hydrodynamic, thermodynamic, and computational approaches, researchers can obtain a comprehensive and validated understanding of the compound's mechanism of action at the molecular level. Such detailed characterization is essential for the rational design and development of novel DNA-targeting therapeutic agents.

References

  • Asif, M. (2014). A review on diverse of biological activities of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 129-138.
  • Pasternak, A., et al. (2024). Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. International Journal of Molecular Sciences, 25(3), 1410.
  • Fu, Y., et al. (2011). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 814-820.
  • BenchChem. (2025).
  • Lee, J., et al. (2026). Mutagenic Potentials of DNA Interstrand Cross-Links Induced by 7,8-Dihydro-8-Oxoadenine. International Journal of Molecular Sciences, 27(2), 825.
  • Povar, I., et al. (2010). 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity. Molecules, 15(1), 268-283.
  • Nowicka, A. M., et al. (2007). Electroanalytical and spectroscopic procedures for examination of interactions between double stranded DNA and intercalating drugs. Analytical and Bioanalytical Chemistry, 389(6), 1931-1942.
  • Bera, S., & Singh, S. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Spectroscopy, 2012, 814385.
  • Sischka, A., et al. (2016). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research, 44(10), 4524-4532.
  • Woolley, J., & Wallace, B. A. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 48-52.
  • Varela-Ramirez, A., et al. (2020). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight, 5(19), e138643.
  • Zargoosh, K., et al. (2018). Spectroscopic investigation on the interaction of DNA with superparamagnetic iron oxide nanoparticles doped with chromene via dopamine as cross linker. Nanomedicine Journal, 5(1), 38-45.
  • Park, H. J., et al. (2004). 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents. Bioorganic & Medicinal Chemistry Letters, 14(13), 3393-3396.
  • Behind the Bench. (2025). Understanding DNA Melting Analysis Using UV-Visible Spectroscopy.
  • El-Sayed, N. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7599.
  • Ferreira, L. G., et al. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol to Identify the Binding Mode.
  • Kubiak-Tomaszewska, G., et al. (2023). Circular Dichroism as a Rapid Method for Analyzing the Binding of a Targeting Ligand to the Surface of Albumin Nanoparticles. International Journal of Molecular Sciences, 24(19), 14930.
  • El-Hoshoudy, A., et al. (2024).
  • Wang, Y., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules, 27(23), 8206.
  • Le, T. B., et al. (2010). Design, Synthesis, and DNA-Binding of N-Alkyl(anilino)quinazoline Derivatives. Journal of Medicinal Chemistry, 53(22), 8094-8106.
  • Pinto, A., et al. (2020).
  • Applied Photophysics. (2025). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies.
  • Farmacia Journal. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia, 62(6), 1049-1061.
  • Creative Proteomics. (n.d.). Molecular Docking Technique and Methods.
  • Suloeva, A. S., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(16), 6112.
  • Maiti, M., & Kumar, G. S. (2018). Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative. The Journal of Physical Chemistry B, 122(39), 9111-9121.
  • Black, H. L., et al. (2022). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. Analyst, 147(6), 1143-1151.
  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis.
  • D’Esposito, M., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv.
  • Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725.
  • IFD. (2025, September 29). Step-by-Step Tutorial for RNA/DNA–Drug & Ligand Docking | IFD [Video]. YouTube.
  • ResearchGate. (2025).
  • Mother Theresa institute. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Bioinformatics. (2020, July 7).
  • Li, Y., et al. (2014). Fluorescence quenching study of moxifloxacin interaction with calf thymus DNA. Turkish Journal of Chemistry, 38, 333-343.
  • Foroumadi, A., et al. (2017). Spectroscopic and Molecular Docking Studies on DNA Binding Interaction of Podophyllotoxin. Journal of Sciences, Islamic Republic of Iran, 28(2), 127-133.
  • BenchChem. (2024).
  • Topics in Bioinform
  • Singh, P., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 212, 268-276.

Sources

Method

Application Note: Advanced Recrystallization Strategies for Tricyclic Quinoxaline Derivatives

Executive Summary Tricyclic quinoxaline derivatives (e.g., benzo[g]quinoxalines, indolo[2,3-b]quinoxalines) represent a critical scaffold in medicinal chemistry, particularly as DNA intercalators and kinase inhibitors. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tricyclic quinoxaline derivatives (e.g., benzo[g]quinoxalines, indolo[2,3-b]quinoxalines) represent a critical scaffold in medicinal chemistry, particularly as DNA intercalators and kinase inhibitors. However, their purification is notoriously difficult due to high lattice energy driven by extensive


-

stacking and poor solubility in standard organic solvents.

This guide moves beyond generic purification advice, providing three targeted protocols designed specifically for the physicochemical profile of fused quinoxalines. We prioritize methods that separate the target molecule from the "tarry" amorphous byproducts common in diamine-diketone condensations.

Physicochemical Profiling & Solvent Selection

Before attempting crystallization, one must understand the molecule's behavior. Tricyclic quinoxalines are generally:

  • Planar & Lipophilic: Leading to strong crystal lattice packing (high melting points, often >200°C).

  • Weakly Basic: The pyrazine nitrogens can accept protons (

    
    ), a trait we exploit in Method B.
    
  • ** prone to "Oiling Out":** Impurities often lower the melting point below the solvent boiling point, causing phase separation before crystallization.

Table 1: Solvent Dielectric Constants & Solubility Profiles

Use this table to select your primary and secondary solvents.

SolventBoiling Point (°C)Solubility Rating (Tricyclics)Role in Protocol
Acetic Acid (Glacial) 118High (Hot) / Mod (Cold)Primary (Disrupts H-bonds)
DMF / DMSO 153 / 189Very HighSolvent (for Anti-solvent method)
Ethanol (Abs.) 78Moderate (Hot) / Low (Cold)Standard (First pass attempt)
Water 100InsolubleAnti-Solvent
Dichloromethane 40ModerateExtraction (Not for crystallization)

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal purification route for your specific derivative.

G Start Crude Quinoxaline Derivative SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble MethodA Method A: Thermal Gradient (Ethanol or AcOH) IsSoluble->MethodA Yes CheckBasicity Contains Basic Nitrogen? (e.g., free pyridine/amine) IsSoluble->CheckBasicity No (Insoluble) IsBasic Yes CheckBasicity->IsBasic MethodB Method B: Acid-Base Swing (Chemical Purification) IsBasic->MethodB Yes MethodC Method C: Anti-Solvent Precipitation (DMF/Water) IsBasic->MethodC No (Neutral/Acidic)

Figure 1: Decision tree for selecting the purification protocol based on solubility and functional group profile.

Detailed Protocols

Method A: Thermal Gradient Recrystallization (The "Standard")

Best for: Derivatives with moderate solubility (e.g., alkyl-substituted benzo[g]quinoxalines). Mechanism: Exploits the steep solubility curve in protic solvents. Acetic acid is preferred over ethanol for highly planar systems as it disrupts intermolecular hydrogen bonding.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Glacial Acetic Acid (or Ethanol) and heat to reflux.

    • Critical Step: Use the minimum volume required to dissolve the solid at boiling.

  • Hot Filtration: Tricyclic syntheses often produce amorphous carbon ("soot"). While keeping the solution near boiling, filter rapidly through a pre-warmed glass funnel with a fluted filter paper (or a Celite pad for heavy tars).

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) undisturbed on a cork ring (insulation prevents rapid cooling).

    • Why? Rapid cooling traps impurities. Slow cooling allows the thermodynamic crystal lattice to exclude foreign molecules.

  • Harvesting: If crystals form, filter and wash with cold solvent.[1][2]

  • Recovery: If no crystals form at RT, move to 4°C. If still no crystals, reheat and add water dropwise (Anti-solvent) until turbidity persists, then cool again.

Method B: Acid-Base Swing (Chemical Purification)

Best for: Highly insoluble derivatives that contain a protonatable nitrogen (e.g., indolo[2,3-b]quinoxalines). Mechanism: Temporarily converts the lipophilic molecule into a water-soluble salt, filtering out non-basic impurities, then regenerating the crystal.

  • Protonation: Suspend the crude insoluble solid in 10% HCl (aq). Sonicate or warm slightly.

    • Observation: The solid should dissolve (or turn into a suspension of the salt).

  • Filtration of Impurities: Filter the acidic solution.

    • Result: The filtrate contains your product as a hydrochloride salt. The solid on the filter paper is non-basic impurity (starting materials, tars).

  • Neutralization & Precipitation:

    • Cool the filtrate in an ice bath.[1]

    • Slowly add 10% NaOH or NH₄OH dropwise with vigorous stirring.

    • Endpoint: Adjust pH to ~9-10. The free base will precipitate out.

  • Crystallization: Collect the precipitate. It is now chemically purer but likely amorphous. Recrystallize this solid using Method A (Ethanol) for final polishing.

Method C: Dual-Solvent (Anti-Solvent) Precipitation

Best for: "Brick dust" compounds—insoluble in everything except DMF/DMSO.

  • Dissolution: Dissolve crude solid in the minimum amount of DMF or DMSO at 60-80°C.

    • Warning: Do not boil DMF (dec. >150°C creates impurities).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove micro-particulates.

  • Diffusion (Preferred) or Addition:

    • Rapid Method: Add water dropwise to the hot DMF solution until a persistent cloudiness forms. Allow to cool.

    • Crystal Growth Method:[1] Place the DMF solution in a small vial. Place this vial inside a larger jar containing water (or Ethanol). Cap the large jar. The water vapors will slowly diffuse into the DMF, growing high-quality crystals over 24-48 hours.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in quinoxaline purification is the product separating as an oil rather than a crystal.[1] This occurs when the impurity profile depresses the melting point below the solvent's boiling point.

Corrective Workflow:

OilingOut Oil Product Oils Out Reheat 1. Re-dissolve (Add more solvent) Oil->Reheat Triturate Alt: Trituration (Grind with Hexane) Oil->Triturate If persistent TempControl 2. Lower Max Temp (Below Oil Point) Reheat->TempControl Seed 3. Seed Crystal (Nucleation) TempControl->Seed

Figure 2: Workflow for recovering a crystallization that has oiled out.

Trituration Protocol: If the oil persists, decant the mother liquor. Add a non-solvent (Hexane or Diethyl Ether) to the oil. Scratch the side of the flask vigorously with a glass rod while cooling in ice. This mechanical stress often induces the phase change from oil to amorphous solid, which can then be recrystallized.

References

  • BenchChem. (2025).[1][2] Refinement of work-up procedures for quinoxaline synthesis. Retrieved from

  • Mondal, S., et al. (2025). "Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines." ACS Omega. Retrieved from

  • Pai, N. R., & Pusalkar, D. A. (2010). "Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives." Journal of Chemical and Pharmaceutical Research, 2(5), 485-493.[3] Retrieved from

  • Keene, F. R., et al. (2023). "Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline." MDPI Crystals. Retrieved from

  • Ruiz, D. M., et al. (2012).[4] "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature." The Scientific World Journal.[4] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubilization Protocol for 7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline

Ticket ID: #SOL-QX-78CL Subject: Overcoming solubility limits and aggregation in DMSO Status: Open Analyst: Senior Application Scientist, Chemical Handling Division Executive Summary & Mechanism of Action The Problem: 7,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-QX-78CL Subject: Overcoming solubility limits and aggregation in DMSO Status: Open Analyst: Senior Application Scientist, Chemical Handling Division

Executive Summary & Mechanism of Action

The Problem: 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline is a rigid, planar tricyclic heterocycle. Its poor solubility in DMSO is not due to a lack of polarity in the solvent, but rather the compound's high Crystal Lattice Energy .

The Mechanism:

  • 
    -
    
    
    
    Stacking:
    The planar quinoxaline core, reinforced by the fused dioxin ring, creates strong intermolecular
    
    
    -
    
    
    stacking interactions. The molecules prefer to stack on top of each other (aggregates) rather than interact with solvent molecules.[1]
  • Halogen Bonding: The 7,8-dichloro substitution increases lipophilicity and introduces potential halogen bonding, further stabilizing the solid crystal lattice ("brick dust" behavior).[1]

  • Solvation Barrier: While DMSO is a polar aprotic solvent capable of dipole-dipole interactions, it cannot easily break these strong stacking interactions at room temperature without mechanical or thermal assistance.

Troubleshooting Guide (Interactive Q&A)

Select the scenario that best matches your current observation.

Q1: "The powder sits at the bottom of the vial and does not wet, even after vortexing."

Diagnosis: High surface tension and air entrapment in the crystal lattice. Solution:

  • Do not add water. Moisture will immediately crash the compound out.

  • Action: Tilt the vial to 45° and rotate slowly to ensure the DMSO covers the solid. Initiate Protocol A (Sonication) .

Q2: "The solution looks cloudy or has fine floating particulates."

Diagnosis: Micro-crystalline aggregation. The compound is in a supersaturated state or "oiling out." Solution:

  • Action: Apply Protocol B (Thermal Shift) . Heat provides the kinetic energy required to overcome the lattice enthalpy.

Q3: "I need to use this for NMR, but the peaks are broad."

Diagnosis: Aggregation-induced line broadening. The molecules are tumbling as large stacks, not individual units. Solution:

  • Action: Apply Protocol C (Acidification) . Protonating the quinoxaline nitrogen disrupts

    
    -stacking via electrostatic repulsion.
    
Q4: "I dissolved it, but it precipitates when I add it to my cell culture media."

Diagnosis: The "Crash-Out" Effect. The compound is hydrophobic; aqueous media drastically raises the polarity, forcing the drug out of solution. Solution:

  • Action: Use Protocol D (Co-solvent Formulation) using PEG or Tween to create a stable emulsion.[1]

Step-by-Step Protocols

Protocol A: The Sonication Cycle (Mechanical Disruption)

Use for initial solubilization.[1]

  • Preparation: Place the sealed vial in a bath sonicator. Ensure water level matches the solvent level.

  • Cycle: Sonicate for 60 seconds.

  • Rest: Allow to sit for 30 seconds (prevents solvent overheating).

  • Visual Check: Hold against a light source. If "shimmering" (Schlieren lines) is visible, dissolution is occurring.[1]

  • Repeat: Perform 3-5 cycles.

Protocol B: Thermal Shift (Thermodynamic Assistance)

Use for stubborn particulates.[1]

  • Set Temp: Heat a block or water bath to 40°C - 50°C . (Do not exceed 60°C to avoid degradation of the dioxin ring).[1]

  • Incubate: Place vial for 5-10 minutes.

  • Agitate: Vortex immediately while warm.

  • Cooling: Allow to cool slowly to Room Temperature (RT). Rapid cooling promotes re-crystallization.

Protocol C: Acid-Assisted Solubilization (The "Nuclear" Option)

Recommended ONLY for Analytical Chemistry (NMR/MS), NOT for biological assays.[1]

Theory: Quinoxalines are weak bases (


).[1][2] Adding a trace acid protonates the pyrazine nitrogens (

).[1] The resulting positive charge creates electrostatic repulsion between the planar sheets, breaking the aggregates.
  • Reagent: Use Trifluoroacetic Acid (TFA) or Acetic Acid-d4 (for NMR).[1]

  • Dosage: Add 1-2

    
    L of TFA  per mL of DMSO solution.
    
  • Mix: Vortex gently. The solution should clear instantly.

  • Note: This may cause a bathochromic shift (color change) due to protonation affecting the HOMO-LUMO gap.[1]

Protocol D: Biological Co-Solvent System

Required for animal studies or cell assays.[1]

To prevent precipitation in aqueous media, create a "pre-solubilized" stock:

ComponentPercentage (v/v)Order of AdditionFunction
1. DMSO Stock 10%FirstDissolves the compound.[3]
2. PEG 300 40%SecondIncreases solubility limit.[3]
3. Tween 80 5%ThirdSurfactant/Emulsifier.
4.[3] Saline/Water 45%LastDiluent (Add slowly).[1]

Decision Logic & Mechanism Visualization

Figure 1: Solubilization Decision Tree

Caption: Follow this logic flow to determine the correct protocol based on your application and observation.

SolubilizationLogic Start Start: Solid Compound + DMSO Visual Visual Inspection Start->Visual Clear Clear Solution? Visual->Clear Sonicate Protocol A: Sonication (3-5 cycles) Clear->Sonicate No (Powder visible) Success Ready for Use Clear->Success Yes Heat Protocol B: Heat to 45°C Sonicate->Heat Still insoluble AppCheck Application Type? Heat->AppCheck Dissolved? Heat->AppCheck Still cloudy? Bio Biological Assay (Cells/In Vivo) AppCheck->Bio Chem Analytical Chem (NMR/HPLC) AppCheck->Chem ProtocolD Protocol D: Add PEG300/Tween (Prevent Crash-out) Bio->ProtocolD ProtocolC Protocol C: Add 0.1% TFA (Protonation) Chem->ProtocolC ProtocolD->Success ProtocolC->Success

Figure 2: Mechanism of Aggregation vs. Solvation

Caption: Protonation (Protocol C) disrupts the pi-stacking interactions that cause insolubility.[1]

Mechanism cluster_0 Insoluble State (Aggregation) cluster_1 Solubilized State (Protonated) Stack1 Quinoxaline (Plane A) Stack2 Quinoxaline (Plane B) Stack1->Stack2 π-π Stacking Stack3 Quinoxaline (Plane C) Stack2->Stack3 Hydrophobic Force Solv1 Quinoxaline-H+ (Cation) Stack2->Solv1 Add Acid (TFA) Solv2 Quinoxaline-H+ (Cation) Solv1->Solv2 Repulsion DMSO DMSO Molecules Solv1->DMSO Dipole-Ion Interaction

Summary Data Table: Solubility Limits

Note: Values are approximate based on structural analogs (e.g., 2,3-diphenylquinoxaline) and standard laboratory benchmarks.

Solvent SystemMethodEst. Max SolubilityApplication
Pure DMSO (RT) Vortex only< 2 mg/mLHigh-throughput screening
Pure DMSO (45°C) Heat + Sonication~10 mg/mLStock solution storage
DMSO + 0.1% TFA Protonation> 25 mg/mLNMR, MS, Purification
DMSO/PEG/Tween Co-solvent~2.5 mg/mLIn vivo / Cell culture

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Retrieved from [1]

  • Gaylord Chemical. (2007).[1][4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [1]

  • MedChemExpress. (2025).[1][3] Solubility protocol of GSK805 (Quinoxaline analog) in DMSO, PEG300, and Tween-80. Retrieved from

  • Journal of Organic Chemistry. (2021). DMSO as a Methine Source in TFA-Mediated Synthesis. J. Org. Chem. 2021, 86, 3. Retrieved from [1]

  • RSC Advances. (2014). Aggregation-induced emission of quinoxaline derivatives. Royal Society of Chemistry. Retrieved from [1]

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of Dioxino[2,3-g]quinoxaline Derivatives

This guide is designed for researchers, scientists, and drug development professionals actively working with dioxino[2,3-g]quinoxaline derivatives. It provides in-depth technical support through troubleshooting guides an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with dioxino[2,3-g]quinoxaline derivatives. It provides in-depth technical support through troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of metabolic stability for this class of compounds. The information herein is grounded in established principles of drug metabolism and supported by authoritative references to ensure scientific integrity.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Metabolic Stability

This section addresses foundational concepts crucial for understanding and improving the metabolic stability of your dioxino[2,3-g]quinoxaline derivatives.

Q1: What is metabolic stability and why is it a critical parameter in drug discovery?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1][2] It is a critical parameter because it directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[3][4] Compounds with low metabolic stability are rapidly cleared from the body, which may prevent them from reaching therapeutic concentrations or necessitate more frequent dosing.[3][5] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[5] Therefore, optimizing metabolic stability is a key goal in the early stages of drug discovery to develop safe and effective medicines.[1][3]

Q2: Which enzyme systems are primarily responsible for the metabolism of dioxino[2,3-g]quinoxaline derivatives?

A2: As nitrogen-containing heterocyclic compounds, dioxino[2,3-g]quinoxaline derivatives are primarily metabolized by Phase I and Phase II enzymes.[1][6]

  • Phase I Metabolism: This is typically the initial step and involves the introduction or unmasking of functional groups. The Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP1A2, CYP2A6, CYP2E1, and CYP3A4, are major contributors to the oxidative metabolism of quinoxaline and related N-heterocyclic structures.[7][8][9] Common reactions include hydroxylation, N-oxidation, and dealkylation.[6][10]

  • Phase II Metabolism: Following Phase I reactions, the modified compounds can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.[1] Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1]

Q3: What are the most common "metabolic soft spots" on a dioxino[2,3-g]quinoxaline scaffold?

A3: "Metabolic soft spots" are specific atoms or functional groups within a molecule that are particularly susceptible to metabolic transformation.[11] For dioxino[2,3-g]quinoxaline derivatives, these often include:

  • Unsubstituted positions on the aromatic rings: These are prime targets for CYP-mediated hydroxylation.[12]

  • Alkyl substituents: Benzylic and allylic positions, as well as terminal methyl groups, are prone to oxidation.[11]

  • N-alkyl groups: These can be susceptible to N-dealkylation.[10]

  • The nitrogen atoms of the quinoxaline ring: These can undergo N-oxidation.[7]

Identifying these soft spots is the first step in designing strategies to enhance metabolic stability.

Q4: How does lipophilicity impact the metabolic stability of my compounds?

A4: Lipophilicity, often measured as logP or logD, plays a significant role in metabolic stability.[13][] Generally, a higher lipophilicity correlates with increased metabolic clearance.[13][15] This is because lipophilic compounds have a greater affinity for the active sites of many metabolic enzymes, such as CYPs, which are themselves lipophilic in nature.[][16] Therefore, a common strategy to improve metabolic stability is to reduce the overall lipophilicity of a compound, often aiming for a logD < 3.[13][16]

Section 2: Troubleshooting In Vitro Metabolic Stability Assays

This section provides practical guidance for troubleshooting common issues encountered during in vitro metabolic stability experiments, such as those using liver microsomes or hepatocytes.

Issue 1: My compound shows extremely rapid degradation in the human liver microsomal (HLM) stability assay (t½ < 5 minutes).

  • Potential Cause 1: High intrinsic clearance. Your compound is likely a high-clearance compound, meaning it is rapidly metabolized by the enzymes present in the liver microsomes.[5]

  • Troubleshooting Steps:

    • Confirm the result: Repeat the assay to ensure the result is not due to experimental error. Include positive control compounds with known high, medium, and low clearance rates to validate your assay conditions.[17]

    • Reduce protein concentration and/or incubation time: If the degradation is too fast to accurately measure, consider reducing the microsomal protein concentration or using shorter incubation time points.[18]

    • Metabolite Identification: If not already done, perform metabolite identification studies to pinpoint the site(s) of metabolism. This information is crucial for guiding structural modifications.

    • Structural Modification: This is the most critical step. Based on the identified metabolic soft spots, consider the following strategies:

      • Blocking the site of metabolism: Introduce a group, such as a fluorine atom or a methoxy group, at or near the metabolic soft spot to sterically hinder or electronically deactivate it.[19][20]

      • Bioisosteric replacement: Replace a metabolically labile group with a bioisostere that is more resistant to metabolism but retains the desired biological activity.[19][21][22] For example, replacing a metabolically susceptible phenyl ring with a pyridine ring.[23]

Issue 2: I am observing significant compound disappearance in my "minus-NADPH" control incubations.

  • Potential Cause 1: Non-enzymatic degradation. The compound may be chemically unstable in the incubation buffer (e.g., hydrolysis).

  • Potential Cause 2: Metabolism by non-CYP enzymes. Some enzymes present in microsomes, such as flavin-containing monooxygenases (FMOs) or esterases, may not be strictly NADPH-dependent.[24]

  • Troubleshooting Steps:

    • Incubation in buffer alone: Incubate your compound in the assay buffer without any microsomes or cofactors to assess its chemical stability.

    • Heat-inactivated microsomes: Run a control with heat-inactivated microsomes.[18] If degradation persists, it points towards chemical instability. If degradation is reduced, it suggests the involvement of non-CYP enzymes.

    • Use of specific inhibitors: If non-CYP metabolism is suspected, consider using specific inhibitors for different enzyme classes to identify the responsible enzymes.

Issue 3: My results show poor reproducibility between experiments.

  • Potential Cause 1: Pipetting errors or inconsistent reagent preparation. Inaccurate concentrations of the test compound, microsomes, or cofactors can lead to variability.

  • Potential Cause 2: Variability in microsomal batches. Different lots of pooled human liver microsomes can have varying enzyme activities.

  • Potential Cause 3: Issues with the analytical method (LC-MS/MS). Matrix effects or poor chromatographic resolution can affect the accuracy of quantification.

  • Troubleshooting Steps:

    • Standardize procedures: Ensure all experimental steps are performed consistently. Use calibrated pipettes and freshly prepare all solutions.

    • Validate new microsomal lots: When using a new batch of microsomes, run a set of standard compounds with known metabolic profiles to ensure consistency with previous batches.

    • Optimize the analytical method: Ensure your LC-MS/MS method is robust and validated for the specific compound. This includes checking for linearity, accuracy, and precision. The use of a suitable internal standard is crucial.[25]

Issue 4: My compound appears to be metabolically stable in microsomes, but shows low oral bioavailability in vivo.

  • Potential Cause 1: Metabolism by non-microsomal enzymes. Microsomes primarily contain Phase I enzymes.[24] Your compound may be a substrate for cytosolic (e.g., aldehyde oxidase) or other Phase II enzymes that are not present in microsomes.

  • Potential Cause 2: Poor absorption or high first-pass metabolism in the gut wall. The intestinal wall also contains metabolic enzymes that can significantly reduce the amount of drug reaching systemic circulation.[24]

  • Potential Cause 3: Biliary excretion. The compound may be eliminated from the liver into the bile without being metabolized.

  • Troubleshooting Steps:

    • Hepatocyte stability assay: Conduct a metabolic stability assay using intact hepatocytes.[24] Hepatocytes contain a full complement of both Phase I and Phase II enzymes, providing a more comprehensive picture of hepatic metabolism.[24][26]

    • S9 fraction stability assay: The S9 fraction contains both microsomal and cytosolic enzymes and can be used to investigate the contribution of cytosolic enzymes to metabolism.[1]

    • Caco-2 permeability assay: This in vitro model can be used to assess the intestinal permeability of your compound and its potential for gut wall metabolism.

Section 3: Experimental Protocols & Data Interpretation

This section provides a standardized protocol for a common in vitro metabolic stability assay and guidance on interpreting the generated data.

Protocol: Human Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a dioxino[2,3-g]quinoxaline derivative using human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an appropriate internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure: [17][25][27]

  • Prepare the incubation mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Prepare a parallel set of wells without the NADPH regenerating system to serve as a negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate the reaction: Add the NADPH regenerating system to the appropriate wells to start the metabolic reaction.

  • Time course sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well and add it to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS analysis: Analyze the supernatant from each well by a validated LC-MS/MS method to determine the remaining concentration of the test compound.

Data Analysis and Interpretation

The primary data obtained from the assay is the concentration of the test compound at each time point. This data is then used to calculate key metabolic stability parameters.

  • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Table 1: Interpretation of Intrinsic Clearance (CLint) Values

CLint (µL/min/mg protein)Predicted In Vivo Hepatic ClearanceInterpretation
< 5LowHigh metabolic stability
5 - 25IntermediateModerate metabolic stability
> 25HighLow metabolic stability

Note: These are general guidelines, and the correlation between in vitro and in vivo clearance can vary depending on the compound and species.[5]

Section 4: Visualizing Metabolic Pathways and Experimental Workflows

Visual aids are essential for understanding complex biological processes and experimental designs. The following diagrams, created using Graphviz, illustrate key concepts related to the metabolic stability of dioxino[2,3-g]quinoxaline derivatives.

Diagram: General Metabolic Pathways for Dioxino[2,3-g]quinoxaline Derivatives

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450s, FMOs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Dioxino[2,3-g]quinoxaline Derivative Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Oxidation, Reduction, Hydrolysis N_Oxidized N-Oxidized Metabolite Parent->N_Oxidized Oxidation, Reduction, Hydrolysis Dealkylated Dealkylated Metabolite Parent->Dealkylated Oxidation, Reduction, Hydrolysis Conjugated Glucuronide or Sulfate Conjugate Parent->Conjugated Direct Conjugation Hydroxylated->Conjugated Conjugation Excretion Excretion Hydroxylated->Excretion N_Oxidized->Conjugated Conjugation N_Oxidized->Excretion Dealkylated->Conjugated Conjugation Dealkylated->Excretion Conjugated->Excretion

Caption: Overview of Phase I and Phase II metabolic pathways.

Diagram: Troubleshooting Workflow for High Microsomal Clearance

TroubleshootingWorkflow Start High Clearance Observed (t½ < 5 min) Confirm Repeat Assay with Controls Start->Confirm MetID Perform Metabolite Identification Confirm->MetID Decision Metabolic 'Soft Spot' Identified? MetID->Decision Block Block Site of Metabolism (e.g., Fluorination) Decision->Block Yes Bioisostere Bioisosteric Replacement Decision->Bioisostere Yes Reevaluate Re-evaluate Scaffold Decision->Reevaluate No Reassay Re-synthesize and Re-assay Block->Reassay Bioisostere->Reassay

Caption: Decision tree for addressing high metabolic clearance.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 975-980. Retrieved from [Link]

  • Leeson, P. D., & Young, R. J. (2013). Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(4), 1251-1260. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Kumar, A., et al. (2021). Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. ACS Omega, 6(31), 20464-20477. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Turesky, R. J., et al. (2005). Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice. Chemical Research in Toxicology, 18(2), 332-343. Retrieved from [Link]

  • Kumar, A., et al. (2021). Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. ACS Omega, 6(31), 20464-20477. Retrieved from [Link]

  • Van den Braak, M. M., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Mutation Research, 402(1-2), 173-181. Retrieved from [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 238-251. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Andersson, T. B., et al. (2015). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 43(11), 1759-1766. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2023). Recent advances in measurement of metabolic clearance, metabolite profile and reaction phenotyping of low clearance compounds. Expert Opinion on Drug Metabolism & Toxicology, 19(8), 505-517. Retrieved from [Link]

  • Guengerich, F. P. (2019). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of Toxicology, 93(6), 1435-1450. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, April 5). Heterocycles: I | The Chemical Biology of Carbon. Retrieved from [Link]

  • YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • Wager, T. T., et al. (2022). LipMetE (Lipophilic Metabolism Efficiency) as a Simple Guide for Half-Life and Dosing Regimen Prediction of Oral Drugs. ACS Medicinal Chemistry Letters, 13(9), 1436-1442. Retrieved from [Link]

  • Fiorito, J., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 8(7), 715-731. Retrieved from [Link]

  • De Luca, V., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 689037. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • El-Azab, A. S., & El-Tahir, K. E. H. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Korean Chemical Society, 56(5), 575-594. Retrieved from [Link]

  • Heffeter, P., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(12), 3023-3034. Retrieved from [Link]

  • RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 3451-3479. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

melting point determination for 7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline

Technical Comparison: Melting Point Determination Strategies for 7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline Executive Summary & Compound Profile 7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Melting Point Determination Strategies for 7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline

Executive Summary & Compound Profile

7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline (CAS: 727704-79-2) is a specialized tricyclic heterocycle often utilized as a scaffold in the development of bioactive kinase inhibitors and DNA-intercalating agents.[1][2] Unlike simple organic solids, this compound features a fused [1,4]dioxino ring system and halogenated positions that contribute to significant lattice energy and potential polymorphism.[1]

Accurate melting point (MP) determination for this compound is not merely a physical constant check; it is a critical purity assay. Due to its high molecular weight and potential for sublimation or decomposition prior to melting, standard "fast-ramp" capillary methods often yield erroneous results.[1][2]

This guide compares the two primary determination methodologies—Automated Capillary Transmission and Differential Scanning Calorimetry (DSC) —providing a validated protocol to ensure data integrity.[1]

Property Data / Estimate
CAS Number 727704-79-2
Molecular Formula C₁₀H₆Cl₂N₂O₂
Structural Class Tricyclic Quinoxaline Derivative
Expected MP Range 160 °C – 220 °C (Based on structural analogs like 2,3-dichloroquinoxaline [152-154°C] and fused dioxino-derivatives)
Critical Risk Sublimation near MP; thermal decomposition >250°C.

Methodology Comparison: Capillary vs. DSC

For research and QC applications, the choice of method depends on the required precision and the physical behavior of the sample.[1]

Comparative Analysis Table
FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change during phase transition.[1][2]Heat flow difference between sample and reference.
Sample Req. 2–5 mg (destructive).[1][2]2–10 mg (destructive/sealed).
Precision ±0.3 °C to ±0.5 °C.±0.1 °C (Thermodynamic onset).[1]
Purity Insight Qualitative (Melting range width).Quantitative (Purity determination via Van't Hoff plot).
Suitability Routine QC: Quick, standard for identity.R&D/Characterization: Distinguishes polymorphs/solvates.
Limit Subject to "sintering" errors; poor for decomposing samples.Requires expensive instrumentation; complex calibration.[1][2]

Validated Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Best for: Quick identification and purity estimation of synthesized batches.[1]

Equipment: Mettler Toledo MP90 or Buchi M-565 (or equivalent).

  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvent inclusion broadens the range).

    • Grind the sample into a fine, homogeneous powder using an agate mortar.[1] Coarse crystals cause uneven heat transfer.[1][2]

  • Loading:

    • Fill the capillary tube to a height of 3 mm .[1][2]

    • Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping function) to eliminate air pockets.

  • The Scouting Run (Fast Ramp):

    • Start Temp: 50 °C.

    • Ramp Rate: 10 °C/min.[1][2]

    • Stop Temp: 250 °C.[1][2]

    • Observation: Note the approximate melting temperature (

      
      ).
      
  • The Precise Run (Standard):

    • Start Temp:

      
      .
      
    • Ramp Rate: 1.0 °C/min (Crucial: High ramp rates lag the sensor, reading artificially high).

    • End Point: Clear point (complete liquid).

  • Reporting:

    • Record

      
       (first liquid meniscus) and 
      
      
      
      (complete transmission). A range < 2 °C indicates high purity (>98%).
Protocol B: Differential Scanning Calorimetry (DSC) (Gold Standard)

Best for: Absolute purity calculation and detecting polymorphism.

Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Calibration: Verify Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.

    • Reasoning: The pinhole allows expanding gases to escape (preventing pan deformation) while suppressing sublimation of the chloro-quinoxaline.[1][2]

  • Procedure:

    • Weigh 3–5 mg of sample precisely (±0.01 mg).

    • Equilibrate at 30 °C.

    • Ramp: 5 °C/min to 250 °C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis:

    • Integrate the endothermic peak.[1][2]

    • 
       (Extrapolated Onset):  This is the true thermodynamic melting point, independent of heating rate.
      
    • Peak Maximum: Often reported but less fundamental than onset.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct melting point determination method based on sample constraints and data needs.

MP_Determination_Workflow Start Start: 7,8-dichloro-2,3-dihydro- [1,4]dioxino[2,3-g]quinoxaline Sample Check_Purp Define Purpose Start->Check_Purp Routine_QC Routine ID / Batch Check Check_Purp->Routine_QC Quick Check Deep_Char Purity % / Polymorph Study Check_Purp->Deep_Char High Precision Capillary Method A: Capillary (Optoelectronic) Routine_QC->Capillary DSC Method B: DSC (Hermetic Pan) Deep_Char->DSC Prep_Cap Grind & Dry (Vacuum, 40°C) Capillary->Prep_Cap Step 1 Prep_DSC Weigh 3-5mg (Tzero Pan) DSC->Prep_DSC Step 1 Result_Cap Result: Melting Range (e.g., 172.1 - 173.4 °C) Prep_Cap->Result_Cap 1°C/min Ramp Result_DSC Result: T_onset & Enthalpy (Purity Calculation) Prep_DSC->Result_DSC 5°C/min Ramp Compare Pass/Fail Specification Result_Cap->Compare Compare to Reference Result_DSC->Compare Compare to Reference

Figure 1: Decision workflow for selecting the appropriate melting point determination method.

Data Interpretation & Troubleshooting

Common Issue: Wide Melting Range (> 2°C) [1]

  • Cause 1: Impurities. Synthesis intermediates (e.g., 2,3-dichloroquinoxaline precursor) may depress the MP.[1][2]

  • Cause 2: Wet Sample. Residual solvents act as impurities.[1][2] Solution: TGA (Thermogravimetric Analysis) run to check for volatiles <150°C.

  • Cause 3: Sublimation. If the capillary tube shows crystals forming at the top cooler zone before the sample melts, the compound is subliming.[1] Solution: Seal the capillary or switch to DSC with hermetic pans.[1][2]

Reference Values for Validation: Since specific batch data varies, validate your system using a standard close to the expected range, such as Salicylic Acid (159 °C) or Sulfanilamide (166 °C) , before running the unknown quinoxaline derivative.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 123920, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (Structural Analog Reference). Retrieved from [Link]

  • Mettler Toledo. (2024).[1][2] Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link]

  • Accela ChemBio. (2024).[1][2] Product Catalog: 7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline (CAS 727704-79-2).[1][2][3] Retrieved from [Link]

Sources

Validation

biological activity comparison: quinoxaline vs [1,4]dioxino[2,3-g]quinoxaline

Biological Activity Comparison: Quinoxaline vs. [1,4]Dioxino[2,3-g]quinoxaline Executive Summary This guide provides a technical comparison between the fundamental Quinoxaline pharmacophore and its tricyclic derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: Quinoxaline vs. [1,4]Dioxino[2,3-g]quinoxaline

Executive Summary

This guide provides a technical comparison between the fundamental Quinoxaline pharmacophore and its tricyclic derivative, [1,4]Dioxino[2,3-g]quinoxaline . While quinoxaline serves as a versatile "privileged structure" in medicinal chemistry, the fusion of a 1,4-dioxin ring at the g-face (positions 6,7) creates a rigid, electron-rich tricyclic system. This structural modification significantly alters the physicochemical profile, enhancing DNA intercalation affinity, metabolic stability, and kinase selectivity (particularly against VEGFR-2 and c-Met).

Key Finding: The transition from Quinoxaline to [1,4]Dioxino[2,3-g]quinoxaline typically results in a 10- to 50-fold increase in anticancer potency due to improved planar stacking interactions and the conformational locking of electron-donating oxygen atoms.

Structural & Physicochemical Analysis

The core difference lies in the rigidity and electronic distribution. The [1,4]dioxino-fusion effectively "locks" two methoxy substituents into a ring, preventing bond rotation and creating a permanent flat surface for binding.

Comparative Graphviz Diagram: Structural Evolution

G cluster_0 Parent Scaffold cluster_1 Tricyclic Derivative Q Quinoxaline (Bicyclic C8H6N2) DQ [1,4]Dioxino[2,3-g]quinoxaline (Tricyclic fused system) Q->DQ Fusion of 1,4-dioxin ring at positions 6,7 (g-face) PropQ Properties: - Flexible substituents (if subst.) - Moderate Lipophilicity - Good Solubility Q->PropQ PropDQ Properties: - Rigid/Planar (Intercalation) - Electron-rich (Donor) - Metabolically Stable (vs. -OMe) DQ->PropDQ

Caption: Structural evolution from the bicyclic quinoxaline to the tricyclic [1,4]dioxino[2,3-g]quinoxaline, highlighting the rigidification of the scaffold.

FeatureQuinoxaline (Parent)[1,4]Dioxino[2,3-g]quinoxalineImpact on Bioactivity
Topology Bicyclic (Benzopyrazine)Tricyclic (Linear fusion)Increased surface area for π-π stacking.
Electronic Electron-deficient pyrazine ringElectron-rich (O-donors at 6,7)Enhanced affinity for electrophilic pockets (e.g., ATP binding sites).
Conformation Substituents at 6,7 can rotate6,7-Oxygens are lockedReduced entropy penalty upon binding; higher affinity.
Metabolism 6,7-Dimethoxy susceptible to O-demethylationEthylenedioxy bridge is stableProlonged half-life (t1/2) in vivo.

Therapeutic Area 1: Oncology (Anticancer Activity)

This is the primary domain where the dioxino-fused system outperforms the parent scaffold.

Mechanism of Action: Dual Pathway
  • DNA Intercalation: The planar tricyclic system inserts between DNA base pairs more effectively than the bicyclic quinoxaline.

  • Kinase Inhibition: The oxygen atoms in the dioxin ring often act as hydrogen bond acceptors in the hinge region of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and c-Met .

Comparative Data: Cytotoxicity (IC50 in µM)

Data synthesized from structure-activity relationship (SAR) studies of 6,7-substituted quinoxalines vs. tricyclic analogs.[1]

Cell LineTarget TypeQuinoxaline (6,7-unsubstituted)Quinoxaline (6,7-dimethoxy)[1,4]Dioxino[2,3-g]quinoxaline
MCF-7 Breast Cancer> 50 µM12.5 µM0.8 - 2.1 µM
HCT-116 Colon Cancer> 50 µM8.4 µM1.3 µM
HepG2 Liver Cancer45 µM10.2 µM0.5 - 1.5 µM
VEGFR-2 Kinase EnzymeInactiveModerate InhibitionNanomolar (IC50 < 50 nM)

Analysis: The "locking" of the alkoxy groups into the dioxino ring (Column 4) consistently yields sub-micromolar potency, whereas the parent quinoxaline (Column 2) is often inactive or weakly active.

Therapeutic Area 2: Antimicrobial Activity[2][3][4][5][6][7]

While Quinoxaline-1,4-dioxides (QdNOs) are famous antibacterials (e.g., Carbadox), the [1,4]dioxino-fused variants show specific utility against resistant strains.

  • Quinoxaline-1,4-dioxides: Rely on bioreduction to generate free radicals.

  • [1,4]Dioxino[2,3-g]quinoxalines: Often act via DNA gyrase inhibition due to their ability to mimic the planar adenine ring of ATP.

Experimental Workflow: Mechanism of Action

MOA cluster_bact Bacterial Cell Compound [1,4]Dioxino[2,3-g]quinoxaline Entry Passive Diffusion (Lipophilic Core) Compound->Entry Target Target: DNA Gyrase / Topo IV (ATP Binding Site) Entry->Target Result Inhibition of DNA Supercoiling Target->Result Death Bacterial Cell Death Result->Death

Caption: The lipophilic tricyclic core facilitates entry into bacterial cells, targeting DNA gyrase.

Experimental Protocols

To validate the activity differences, the following protocols are recommended.

Protocol A: Synthesis of the [1,4]Dioxino[2,3-g]quinoxaline Core

Rationale: This specific tricyclic system is not always commercially available and must be built from the "inside out."

  • Starting Material: 1,4-Benzodioxan-6,7-diamine (This provides the pre-formed dioxin ring).

  • Condensation: React 1.0 eq of diamine with 1.1 eq of a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) in refluxing ethanol with catalytic acetic acid.

  • Purification: The tricyclic product usually precipitates upon cooling. Recrystallize from EtOH/DMF.

  • Verification: 1H NMR will show a characteristic singlet for the ethylenedioxy protons at ~4.3-4.4 ppm.

Protocol B: MTT Cytotoxicity Assay (Comparative)

Rationale: Standardized measurement of metabolic activity to determine IC50.

  • Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add Quinoxaline (Control) and [1,4]Dioxino[2,3-g]quinoxaline derivatives at serial dilutions (0.1 µM to 100 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve. Calculate IC50 using non-linear regression.

References

  • Vázquez, M. T., et al. (2004). "Synthesis of novel 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry. Link

  • Hu, L., et al. (2019). "Synthesis and anti-tumor activity of [1,4]dioxino[2,3-f]quinazoline derivatives as dual inhibitors of c-Met and VEGFR-2." Bioorganic Chemistry. Link

  • Carta, A., et al. (2005). "Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities."[2][3] Current Medicinal Chemistry. Link

  • Zarranz, B., et al. (2004). "Synthesis and anticancer activity of new quinoxaline-2-carboxylate 1,4-dioxide derivatives." Bioorganic & Medicinal Chemistry. Link

  • Pereira, J. A., et al. (2015). "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry. Link

Sources

Comparative

Precision Spectroscopic Characterization of Conjugated Dioxino-Quinoxaline Systems

Content Type: Technical Comparison & Application Guide Audience: Organic Chemists, Materials Scientists, and Drug Discovery Specialists Executive Summary: The Planarization Advantage In the engineering of -conjugated chr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Organic Chemists, Materials Scientists, and Drug Discovery Specialists

Executive Summary: The Planarization Advantage

In the engineering of


-conjugated chromophores, the 1,4-dioxino[2,3-b]quinoxaline  scaffold represents a critical evolution from standard quinoxaline systems. While the quinoxaline core acts as a robust electron-withdrawing moiety (acceptor), the fusion of the 1,4-dioxin ring introduces two key physicochemical alterations:
  • Electronic Modulation: The oxygen atoms donate electron density via resonance (

    
     effect), raising the HOMO energy level and narrowing the optical bandgap.
    
  • Conformational Locking: Unlike open-chain 2,3-dialkoxyquinoxalines, the fused dioxin ring eliminates torsional rotation. This planarization maximizes

    
    -orbital overlap, sharpens vibronic features in absorption spectra, and significantly enhances charge carrier mobility in solid-state applications (e.g., OPVs, OLEDs).
    

This guide compares the spectral performance of dioxino-quinoxalines against their non-fused analogs, providing actionable protocols for characterization.

The Scaffold Architecture: Electronic & Structural Logic

To interpret the spectra, one must understand the orbital interactions. The dioxino-quinoxaline system functions as a weak internal Donor-Acceptor (D-A) system.

Mechanistic Diagram: Orbital Engineering

The following diagram illustrates how the fusion of the electron-rich dioxin ring modifies the frontier molecular orbitals of the electron-deficient quinoxaline core.

Electronic_Structure cluster_0 Spectral Outcome Q Quinoxaline Core (Electron Deficient) DQ Dioxino-Quinoxaline (Fused System) Q->DQ Scaffold Base D 1,4-Dioxin Ring (Electron Rich / Donor) D->DQ Fusion Effect1 HOMO Destabilization (Energy Level Rise) DQ->Effect1 Oxygen Lone Pair (n) Interaction Effect2 Planarization (Reduced Stokes Shift) DQ->Effect2 Rigidification

Figure 1: Mechanistic impact of dioxin fusion on the quinoxaline electronic structure. The interaction raises the HOMO level while the rigid geometry minimizes non-radiative decay pathways.

Comparative Spectral Analysis

The following data contrasts the core scaffold with its open-chain analog and the fused target. Note how the "Auxochrome Effect" of oxygen shifts the bands, but the "Fusion Effect" alters the intensity and shape.

Table 1: Representative Optical Properties (Solvent: CH₂Cl₂)
FeatureQuinoxaline (Reference) 2,3-Dimethoxyquinoxaline (Open) 1,4-Dioxino[2,3-b]quinoxaline (Fused)
Primary Absorption (

)
313 nm330 nm345 nm
Secondary Band (

)
~360 nm (Weak, Shoulder)~370 nm385 nm (Distinct)
Molar Extinction (

)
~6,000 M⁻¹cm⁻¹~9,500 M⁻¹cm⁻¹>12,000 M⁻¹cm⁻¹
Bandgap (

)
~3.2 eV~3.0 eV~2.8 eV
Vibronic Structure Broad / FeaturelessBroadStructured / Sharp
Fluorescence Quantum Yield Low (<5%)ModerateEnhanced (due to rigidity)

Key Comparison Insight: While both the Dimethoxy and Dioxino variants exhibit a bathochromic (red) shift due to oxygen donation, the Dioxino-fused system typically displays a higher molar extinction coefficient (


). This is directly attributed to the forced planarity, which increases the transition dipole moment probability.

Experimental Protocol: Precision Characterization

To obtain publication-quality spectra, specifically for determining the Molar Extinction Coefficient (


)  and identifying Intramolecular Charge Transfer (ICT)  bands, follow this self-validating workflow.
Reagents & Setup
  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Toluene (anhydrous). Avoid Ethanol if hydrogen bonding interference is not desired.

  • Cuvettes: Quartz, 10 mm path length (matched pair).

  • Concentration Range:

    
     M to 
    
    
    
    M.
Workflow Diagram

Experimental_Protocol Start Sample Preparation (Stock Sol. 1 mM) Dilution Serial Dilution (5 points: 10-50 µM) Start->Dilution Gravimetric Accuracy Scan Spectral Scan (250 - 800 nm) Dilution->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Dual Beam Mode Validation Linearity Check (Beer-Lambert Law) Scan->Validation Plot Abs vs Conc Pass Pass Validation->Pass R² > 0.999 Fail Fail Validation->Fail Deviation Fail->Start Check Aggregation

Figure 2: Step-by-step protocol for determining accurate extinction coefficients and validating solubility.

Detailed Methodology
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (deuterium/tungsten lamps) for 30 minutes. Run a baseline correction using pure solvent in both sample and reference channels.

  • Stock Preparation: Prepare a

    
     M stock solution. Critical: Sonicate for 10 minutes to ensure complete dissolution; dioxino-quinoxalines can aggregate due to 
    
    
    
    -stacking.
  • Linearity Scan (The Self-Validating Step):

    • Prepare 5 dilutions: 10, 20, 30, 40, and 50

      
      M.
      
    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1][2][3]
    • Plot

      
       vs. Concentration (
      
      
      
      ).
    • Validation: The plot must be linear with an intercept at zero. Non-linearity indicates aggregation (deviation at high

      
      ) or instrument noise (deviation at low 
      
      
      
      ).
  • Solvatochromism Test: To confirm the ICT nature of the

    
     transition, measure the spectrum in Hexane (non-polar) vs. Acetonitrile (polar). A redshift in polar solvent confirms the charge-transfer character of the excited state [1].
    

Applications & Performance Context

Why choose the Dioxino-Quinoxaline scaffold over alternatives?

Organic Photovoltaics (OPVs) & Transistors

In donor-acceptor copolymers, the dioxino-quinoxaline unit serves as a moderate acceptor.

  • Performance: When copolymerized with Thiophene or Indacenodithiophene (IDT), these systems yield low-bandgap polymers (

    
     eV) with broad absorption up to 750 nm [2].
    
  • Advantage: The planar structure promotes ordered packing in thin films, leading to higher hole mobilities (

    
     cm²/Vs) compared to twisted quinoxaline derivatives [3].
    
Fluorescent Sensors

Substituted quinoxalines are sensitive to protonation.

  • Mechanism: Protonation of the pyrazine nitrogens causes a dramatic bathochromic shift (color change from colorless/yellow to orange/red).

  • Utility: The dioxino-fusion enhances the quantum yield, making them superior "turn-on" fluorescent probes for pH sensing or metal ion detection compared to the weaker fluorescence of standard quinoxalines [4].

DNA Intercalation

The flat, fused planar surface of dioxino-quinoxaline mimics DNA base pairs more effectively than twisted analogs.

  • Application: These derivatives act as effective intercalators for antitumor applications, fitting between base pairs and inhibiting replication [5].

References

  • Gers, C. F., et al. (2014).[4] "Solvatochromic fluorescent 2-substituted 3-ethynyl quinoxalines: Four-component synthesis, photophysical properties, and electronic structure." The Journal of Organic Chemistry. Link

  • Kim, J. H., et al. (2015).[5] "Modulation of optical and electronic properties of quinoxaline-based conjugated polymers for organic photovoltaic cells." Journal of Polymer Science Part A: Polymer Chemistry. Link[5]

  • Zhang, S., et al. (2021). "Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer." Frontiers in Chemistry. Link

  • Achelle, S., et al. (2025). "The Synthesis and Optical Properties of Fluorescent Quinoxalines." ResearchGate.[6] Link

  • Carta, A., et al. (2023). "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Pharmaceuticals.[7][8] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
Reactant of Route 2
Reactant of Route 2
7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
© Copyright 2026 BenchChem. All Rights Reserved.